Occidentalol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
473-17-6 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-[(2R,4aR,8aS)-4a,8-dimethyl-2,3,4,8a-tetrahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H24O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h5-6,8,12-13,16H,7,9-10H2,1-4H3/t12-,13+,15+/m1/s1 |
InChI Key |
AMZWKSYAMHGGSR-IPYPFGDCSA-N |
Isomeric SMILES |
CC1=CC=C[C@@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C |
Canonical SMILES |
CC1=CC=CC2(C1CC(CC2)C(C)(C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Occidentalol: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Occidentalol is a naturally occurring eudesmane-type sesquiterpenoid alcohol that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its extraction and isolation, and an exploration of its biosynthetic pathway. The information is presented to support further research and development efforts related to this compound.
Natural Sources of this compound
This compound has been identified in a limited number of plant species, with its primary and most abundant source being the heartwood of the Eastern White Cedar (Thuja occidentalis). Its presence has also been reported in tobacco species under specific conditions.
Thuja occidentalis (Eastern White Cedar)
The essential oil obtained from the heartwood of Thuja occidentalis is the most significant natural source of this compound. The concentration of this compound in the essential oil can vary considerably, ranging from 20% to 50% of the total oil composition[1]. This variation is influenced by factors such as the specific chemotype of the tree, geographical location, and the parameters of the distillation process. Notably, while the heartwood is rich in this compound, the essential oil derived from the leaves of T. occidentalis often does not contain detectable amounts of this compound, instead being rich in other monoterpenes and sesquiterpenoids like α-pinene, β-thujone, and α-cedrol[2][3][4].
Nicotiana Species (Tobacco)
This compound has been reported to be present in Nicotiana undulata. Furthermore, its formation has been observed in the leaves of other tobacco species, such as Nicotiana rustica, as a stress response to viral infection[5]. However, quantitative data on the concentration of this compound in Nicotiana species is scarce, suggesting that it is likely a minor component and its presence is not constitutive but rather induced by specific biotic or abiotic stressors.
Quantitative Data on this compound Content
The following table summarizes the available quantitative data for this compound in its primary natural source.
| Natural Source | Plant Part | Compound | Concentration/Yield | Reference |
| Thuja occidentalis | Heartwood | This compound | 20-50% of the essential oil | [1] |
Experimental Protocols
Extraction of Essential Oil from Thuja occidentalis Heartwood
This protocol describes the extraction of the essential oil rich in this compound from the heartwood of Thuja occidentalis via steam distillation[1].
Materials and Equipment:
-
Heartwood shavings or chips of Thuja occidentalis
-
Steam distillation apparatus (still, condenser, separator)
-
Deionized water
-
Heating mantle or steam generator
-
Anhydrous sodium sulfate
-
Glass storage vials
Procedure:
-
Freshly chipped or ground heartwood of Thuja occidentalis is packed into the still.
-
Steam is introduced into the bottom of the still, passing through the plant material.
-
The steam, now carrying the volatile essential oil components, passes into the condenser.
-
The condensate (a mixture of water and essential oil) is collected in a separator.
-
The essential oil, being less dense than water, will form a layer on top and can be decanted.
-
The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
The dried essential oil is stored in airtight glass vials in a cool, dark place.
Isolation of this compound from Essential Oil
A detailed experimental protocol for the isolation of pure this compound from the essential oil is not explicitly available in the reviewed literature. However, based on standard phytochemical isolation techniques for sesquiterpenoids, the following workflow can be proposed.
Workflow for this compound Isolation
Caption: Proposed experimental workflow for the isolation of this compound.
Detailed Steps:
-
Fractional Distillation: The crude essential oil is subjected to fractional distillation under reduced pressure. This will separate the components based on their boiling points, providing fractions enriched in sesquiterpene alcohols, including this compound.
-
Column Chromatography: The this compound-rich fraction is then subjected to column chromatography on silica gel.
-
Gradient Elution: A solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the compounds from the column.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. A standard of this compound, if available, would facilitate this process.
-
Pooling and Purification: Fractions containing pure or nearly pure this compound are combined.
-
Final Purification: Further purification can be achieved by recrystallization from a suitable solvent or by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Biosynthesis of this compound
This compound is a member of the eudesmane class of sesquiterpenoids. The biosynthesis of all sesquiterpenoids begins with the precursor molecule farnesyl pyrophosphate (FPP), which is formed through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
The key step in the formation of the eudesmane skeleton is the cyclization of FPP, catalyzed by a specific terpene synthase. While the exact enzyme responsible for this compound biosynthesis has not been fully characterized, the general pathway can be depicted as follows.
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound from farnesyl pyrophosphate.
Pathway Description:
-
Initiation: The biosynthesis is initiated by the ionization of farnesyl pyrophosphate (FPP), leading to the formation of a farnesyl cation.
-
Cyclization: The farnesyl cation undergoes a series of cyclization reactions, typically proceeding through a germacradienyl cation intermediate, to form the characteristic bicyclic eudesmane carbon skeleton[6].
-
Functionalization: The eudesmane cation is then likely subjected to hydroxylation and potentially other enzymatic modifications by enzymes such as cytochrome P450 monooxygenases to yield the final this compound structure.
Further research is required to identify and characterize the specific terpene synthase and modifying enzymes involved in the biosynthesis of this compound in Thuja occidentalis.
References
- 1. juniperus.org [juniperus.org]
- 2. pjps.pk [pjps.pk]
- 3. Short Communication: Evaluation of the chemical composition of essential oil of Thuja occidentalis leaves grown in Peshawar, Pakistan by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemosystematic Value of the Essential Oil Composition of Thuja species Cultivated in Poland—Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Occidentalol discovery and historical background
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Occidentalol, a sesquiterpenoid alcohol first identified in the Eastern white cedar (Thuja occidentalis L.), has garnered scientific interest due to its unique chemical structure and potential biological activities. Initially, its structure was incorrectly identified, but was later revised based on rigorous spectroscopic and synthetic evidence. This technical guide provides an in-depth overview of the discovery, historical background, and chemical properties of this compound. It details experimental protocols for its isolation and total synthesis, presents its biological activities in a structured tabular format, and visualizes a key potential signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Historical Background
The journey to understanding this compound has been marked by initial mischaracterization followed by definitive structural revision.
-
Initial Discovery: this compound was first isolated from the essential oil of the Eastern white cedar (Thuja occidentalis L.). Early research in the mid-20th century focused on the characterization of the chemical constituents of this conifer.
-
Initial Structure Proposal and Revision: The initial proposed structure of this compound was later found to be incorrect. Through further spectroscopic analysis and total synthesis, the correct structure and stereochemistry of (+)-occidentalol were definitively established. This revision was a critical step in understanding the true nature of this sesquiterpenoid.[1][2] The stereochemistry of occidenol, a related compound, was also corrected based on a synthesis starting from natural this compound, highlighting the interconnected history of these natural products.[2]
Physicochemical Properties
This compound is a sesquiterpenoid alcohol with the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | PubChem[3] |
| Molecular Weight | 220.35 g/mol | PubChem[3] |
| CAS Number | 473-17-6 | NIST[4], PubChem[3] |
| Appearance | Colorless to pale yellow liquid | Cedarome[5] |
| Odor | Sharp, woody, camphoraceous | Cedarome[5] |
| Boiling Point | 306.33 °C (estimated) | The Good Scents Company[6] |
| Flash Point | 236.00 °F (113.10 °C) (estimated) | The Good Scents Company[6] |
| Solubility | Soluble in water, 13.31 mg/L @ 25 °C (estimated) | The Good Scents Company[6] |
| logP (o/w) | 4.266 (estimated) | The Good Scents Company[6] |
Experimental Protocols
Isolation of this compound from Thuja occidentalis
The primary method for obtaining this compound is through the steam distillation of the leaves and twigs of Thuja occidentalis.
Protocol: Steam Distillation of Thuja occidentalis
-
Plant Material: Freshly collected leaves and twigs of Thuja occidentalis are used.
-
Apparatus: A vertical steam distillation unit is assembled, consisting of a boiling flask, a biomass flask, a still head, a condenser, and a receiver.
-
Procedure:
-
The boiling flask is filled with distilled water to approximately two-thirds of its capacity.
-
The plant material is placed in the biomass flask.
-
The water in the boiling flask is heated to produce steam, which is then passed through the biomass.
-
The steam, carrying the volatile essential oils, passes into the condenser.
-
The condensate, a mixture of essential oil and water, is collected in the receiver.
-
The essential oil, being less dense than water, separates as an upper layer and can be collected.[5][7]
-
-
Purification: The collected essential oil can be further purified by fractional distillation or chromatography to isolate this compound.
Total Synthesis of (+)-Occidentalol
The total synthesis of (+)-occidentalol has been achieved, confirming its structure and providing a route for obtaining the pure compound. A common starting material for the synthesis is (+)-dihydrocarvone.
Workflow for the Total Synthesis of (+)-Occidentalol
Caption: A simplified workflow for the total synthesis of (+)-Occidentalol.
Biological Activities
This compound has been investigated for a range of biological activities. The following table summarizes some of the key findings. Note: Specific quantitative data for this compound is limited in publicly available literature. The data presented for related compounds or extracts serves as a reference for potential activity.
| Activity | Assay | Test Organism/Cell Line | Results (IC₅₀/MIC) | Reference |
| Anti-inflammatory | COX-2 Inhibition | In vitro enzyme assay | Data for selective COX-2 inhibitors (e.g., Celecoxib IC₅₀ = 0.055 µM) suggests a potential target.[8] | General COX-2 inhibitor studies[8][9][10][11] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Various bacteria and fungi | Extracts of T. occidentalis show activity against Gram-positive and Gram-negative bacteria.[12] | General studies on T. occidentalis extracts[12][13][14] |
| Anticancer | Cytotoxicity Assay (MTT) | Various cancer cell lines | Extracts of T. occidentalis and related terpenes show cytotoxic effects. For example, avarol showed an IC₅₀ of 10.22 µg/mL against HeLa cells.[15] | Studies on T. occidentalis extracts and other terpenes[12][13][15][16][17][18] |
Potential Signaling Pathways
The anti-inflammatory properties of this compound and related terpenoids suggest potential interactions with key signaling pathways involved in inflammation. One such pathway is the NF-κB signaling cascade, which is often activated downstream of pro-inflammatory stimuli and is a target for many anti-inflammatory drugs.
Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound
Caption: A potential mechanism of action for this compound's anti-inflammatory effects.
Similarly, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cellular processes like inflammation, proliferation, and apoptosis, is another potential target for this compound.
Hypothesized Modulation of the MAPK Signaling Pathway by this compound
Caption: A potential mechanism of this compound's interaction with the MAPK pathway.
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a bioactive natural product. Its unique chemical structure, coupled with preliminary evidence of anti-inflammatory, antimicrobial, and anticancer activities, warrants more detailed studies to elucidate its precise mechanisms of action and therapeutic potential. Future research should focus on obtaining robust quantitative data on its biological activities, exploring its effects on a wider range of cellular targets and signaling pathways, and investigating its in vivo efficacy and safety in preclinical models. Such efforts will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H24O | CID 11138655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. cedarome.com [cedarome.com]
- 6. This compound, 473-17-6 [thegoodscentscompany.com]
- 7. engineering.iastate.edu [engineering.iastate.edu]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Thuja occidentalis L. (Cupressaceae): Ethnobotany, Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer cells ic50: Topics by Science.gov [science.gov]
- 18. mdpi.com [mdpi.com]
Occidentalol: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Occidentalol is a naturally occurring sesquiterpenoid alcohol first isolated from the essential oil of the Eastern White Cedar (Thuja occidentalis L.).[1] As a member of the eudesmane class of sesquiterpenoids, its bicyclic structure and defined stereochemistry have made it a subject of interest in natural product chemistry and stereoselective synthesis. This document provides a comprehensive overview of the chemical structure, absolute stereochemistry, and key physicochemical and spectroscopic properties of (+)-Occidentalol. Detailed experimental methodologies relevant to its isolation and structural characterization are also presented.
Chemical Structure
This compound possesses a decahydronaphthalene core, characteristic of the eudesmane skeleton. The molecule features a tertiary alcohol and a di-substituted cyclohexene ring.
IUPAC Name: 2-[(2R,4aR,8aS)-4a,8-dimethyl-2,3,4,8a-tetrahydro-1H-naphthalen-2-yl]propan-2-ol[2] Molecular Formula: C₁₅H₂₄O[3] CAS Registry Number: 473-17-6[3]
Stereochemistry
The stereochemistry of this compound is crucial to its identity. The molecule contains three chiral centers, leading to a specific three-dimensional arrangement of its atoms. The naturally occurring enantiomer is dextrorotatory, denoted as (+)-Occidentalol.
The absolute configuration of these stereocenters has been determined to be (2R, 4aR, 8aS).[2] This configuration defines the cis-fusion of the two rings and the specific orientation of the isopropanol group. The determination of its absolute stereostructure was historically established through chemical synthesis and chiroptical methods like Optical Rotatory Dispersion (ORD).
Caption: Relationship between this compound's structure and its stereochemical descriptors.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound relies on a combination of physicochemical measurements and spectroscopic analysis. Key quantitative data are summarized below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 220.35 g/mol | [3] |
| Melting Point | 95 - 98 °C | |
| Specific Rotation [α]D | +369° (c=1, CHCl₃) | |
| Appearance | Crystalline solid |
¹³C NMR Spectroscopic Data
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Quaternary (C=O, C-O) | 70 - 80 | C-11 (bearing the hydroxyl group) |
| Quaternary (Alkyl) | 35 - 45 | C-10 |
| Methine (CH, Olefinic) | 115 - 145 | C-1, C-5 |
| Methine (CH, Saturated) | 40 - 60 | C-7 |
| Methylene (CH₂, Saturated) | 20 - 45 | C-2, C-3, C-6, C-8, C-9 |
| Methyl (CH₃) | 15 - 30 | C-12, C-13, C-14, C-15 |
Note: These are typical chemical shift ranges for the eudesmane skeleton and may vary based on solvent and experimental conditions.
Experimental Protocols
Isolation of this compound from Thuja occidentalis
This compound is the primary component (20-50%) of the essential oil from the heartwood of Thuja occidentalis. The following protocol is based on the steam distillation method.
-
Material Preparation: Obtain waste material (shingles, shavings) from Thuja occidentalis heartwood. The wood should contain 35-45% moisture for optimal extraction.
-
Steam Distillation:
-
Load 25-50 kg of the wood material into a large-scale (e.g., 280 L) stainless steel distillation vessel.
-
Introduce low-pressure steam through the bottom of the vessel, allowing it to percolate through the wood material.
-
Maintain a steam flow rate of approximately 0.4-0.5 L/min.
-
The vapor mixture of water and essential oil exits the vessel and passes through a condenser.
-
Collect the condensate. The oil, being immiscible with water, will separate upon cooling. The oil temperature at the condenser outlet is typically 80-90°C.
-
-
Oil Separation:
-
Collect the biphasic mixture in a separation funnel or decanter.
-
Allow the layers to fully separate. The essential oil of this compound is a yellowish solid at temperatures between 60-75°C and has a density slightly higher than water.
-
Carefully separate the oil layer from the aqueous layer (hydrosol).
-
-
Purification (Optional):
-
For higher purity, the crude essential oil can be subjected to fractional distillation under reduced pressure or column chromatography on silica gel.
-
Monitor fractions using Gas Chromatography (GC) to isolate pure this compound.
-
Protocol for Structural Elucidation
The definitive structure of an isolated natural product like this compound is determined using a combination of modern spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the purity of the isolate and its molecular weight.
-
Method: Inject a dilute solution of the isolated compound (in a volatile solvent like hexane or ethyl acetate) into a GC-MS system equipped with a capillary column (e.g., DB-5).
-
Analysis: The retention time provides information on purity relative to a standard. The mass spectrum will show the molecular ion peak (M⁺) confirming the molecular weight (220.35 for C₁₅H₂₄O) and a characteristic fragmentation pattern that provides initial structural clues.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the complete carbon-hydrogen framework and connectivity.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides information on the number of different proton environments (chemical shift), the number of protons in each environment (integration), and the neighboring protons (multiplicity/splitting).
-
¹³C NMR: Acquire a one-dimensional proton-decoupled carbon NMR spectrum. This reveals the number of unique carbon environments in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons are identified by their absence in DEPT spectra but presence in the standard ¹³C spectrum.
-
2D NMR - COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons), allowing for the tracing of proton connectivity throughout the molecule.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, enabling definitive assignment of carbon signals based on their attached protons.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing critical information for connecting molecular fragments and establishing the overall carbon skeleton.
-
2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule.
-
Visualization of Experimental Workflow
The process of identifying a natural product follows a logical progression from raw material to a fully characterized structure.
Caption: General workflow for the isolation and structural elucidation of this compound.
References
An In-depth Technical Guide on the Physical and Chemical Properties of Occidentalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Occidentalol, a naturally occurring sesquiterpenoid alcohol, has garnered interest within the scientific community for its presence in various essential oils and its potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Physical and Chemical Properties
This compound is a sesquiterpenoid with the molecular formula C₁₅H₂₄O.[1] Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | [1] |
| Molecular Weight | 220.35 g/mol | [1][2] |
| IUPAC Name | 2-[(2R,4aR,8aS)-4a,8-dimethyl-2,3,4,8a-tetrahydro-1H-naphthalen-2-yl]propan-2-ol | [1] |
| CAS Number | 473-17-6 | [1] |
| Boiling Point | 306.33 °C (estimated) | |
| Water Solubility | -4.25 (log10WS) | [2] |
| Octanol/Water Partition Coefficient (logP) | 3.696 (Crippen Calculated) | [2] |
| Appearance | Colorless oil that may solidify at lower temperatures | [3] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available peak list is not readily found in the searched literature, the structure of this compound with its distinct proton and carbon environments would produce a characteristic NMR spectrum. Generally, for a molecule of this nature, one would expect to see:
-
¹H NMR: Signals in the aliphatic region (0.5-2.5 ppm) corresponding to the methyl and methylene protons of the decalin ring system. Olefinic protons would appear in the downfield region (around 5.5-6.0 ppm). The proton of the hydroxyl group would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: A total of 15 carbon signals would be expected. The carbon bearing the hydroxyl group would resonate in the 60-70 ppm region. Olefinic carbons would be found further downfield (120-140 ppm), and the aliphatic carbons of the ring system and methyl groups would appear in the upfield region (10-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorptions:
-
A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group.
-
Strong C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons and potentially weaker C-H stretches just above 3000 cm⁻¹ for the sp² hybridized carbons of the double bonds.
-
A C=C stretching absorption in the region of 1640-1680 cm⁻¹.
-
C-O stretching vibration between 1000 and 1260 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would likely involve the loss of a water molecule (M⁺ - 18) leading to a peak at m/z 202. Another prominent fragmentation would be the loss of the isopropyl group or a methyl group from the isopropyl alcohol moiety. Alpha cleavage next to the hydroxyl group is a common fragmentation pathway for alcohols.[4]
Experimental Protocols
Total Synthesis of (+)-Occidentalol
The total synthesis of (+)-Occidentalol has been achieved from (+)-dihydrocarvone. The following is a summary of a reported synthetic route.
Step 1: Synthesis of Dihydrothis compound (4) Natural (+)-occidentalol is selectively hydrogenated to produce dihydrothis compound.[3]
Step 2: Synthesis of Diol Mixture (5) Dihydrothis compound (4) undergoes hydroboration to yield a mixture of diols.[3]
Step 3: Oxidation to Hydroxy Ketone (7) The diol mixture (5) is oxidized using bispyridinechromium(VI) oxide in methylene chloride. The initial product (6) is converted to the more stable epimer (7) by filtration through alumina.[3]
Step 4: Synthesis of Unsaturated Alcohol (14) This step involves several transformations to introduce the diene system.
Step 5: Bromination to Dibromide (15) The unsaturated alcohol (14) is treated with bromine in carbon tetrachloride at 0°C to yield the dibromide (15).[3]
Step 6: Elimination to (+)-Occidentalol (1) The dibromide (15) is heated in 2,6-lutidine to induce elimination and form (+)-Occidentalol.[3]
Biological Activity and Signaling Pathways
This compound has been investigated for various biological activities, including antibacterial, antifungal, and antioxidant effects. While specific signaling pathways for this compound are not extensively detailed in the readily available literature, general mechanisms for these activities by related terpenoids provide a basis for understanding its potential modes of action.
Antibacterial and Antifungal Activity
Essential oils containing this compound have demonstrated antibacterial and antifungal properties. The mechanism of action for many terpenoids involves the disruption of the microbial cell membrane.[5][6] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
For antifungal activity, a plausible mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[7][8] By disrupting this pathway, this compound could compromise the integrity and function of the fungal cell membrane.
Caption: Putative antifungal mechanism of this compound.
Antioxidant Activity
The antioxidant activity of terpenoids like this compound is often attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems. One of the key signaling pathways involved in the cellular antioxidant response is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[9]
Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a battery of antioxidant and cytoprotective genes. It is plausible that this compound could exert its antioxidant effects by activating this pathway.
Caption: Proposed antioxidant mechanism via the Nrf2 pathway.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with insights into its synthesis and potential biological activities. The provided information aims to facilitate further research and development of this interesting natural product. Future studies are warranted to fully elucidate the specific signaling pathways modulated by this compound and to explore its therapeutic potential.
References
- 1. This compound [webbook.nist.gov]
- 2. The antifungal occidiofungin triggers an apoptotic mechanism of cell death in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity and Chemical Composition of Popular Plant Essential Oils and Their Positive Interactions in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
The Occidentalol Biosynthesis Pathway in Thuja occidentalis: A Technical Guide for Researchers
Abstract
Occidentalol, a significant sesquiterpenoid constituent of the essential oil from the heartwood of the Eastern white cedar, Thuja occidentalis, has garnered interest for its unique chemical structure and potential biological activities. The elucidation of its biosynthetic pathway is crucial for understanding the metabolic networks within this coniferous species and for enabling potential biotechnological production. This technical guide provides a comprehensive overview of the known and putative steps in the this compound biosynthesis pathway, detailed experimental protocols for its investigation, and a summary of relevant quantitative data to support further research and development.
Introduction
Thuja occidentalis, commonly known as Eastern white cedar or arborvitae, is a coniferous tree in the Cupressaceae family. Its wood is a rich source of essential oils, with this compound being a primary monooxygenated sesquiterpene component.[1] Sesquiterpenoids are a diverse class of C15 isoprenoids synthesized in plants, playing roles in defense, signaling, and as precursors to various secondary metabolites. Understanding the enzymatic machinery responsible for the production of this compound is a key step toward harnessing its potential for pharmaceutical and other applications. This document outlines the core biosynthetic pathway, from universal precursors to the putative final cyclization step, and provides the necessary methodologies for researchers to identify and characterize the key enzymes involved.
The Upstream Terpenoid Biosynthesis Pathway
The biosynthesis of all terpenes, including this compound, begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these precursors are produced via two distinct pathways: the mevalonate (MVA) pathway, which is typically active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids.
These C5 units are then sequentially condensed to form larger prenyl diphosphates. For the synthesis of sesquiterpenes, three C5 units are assembled to form the C15 precursor, farnesyl diphosphate (FPP). This process is catalyzed by farnesyl diphosphate synthase (FPPS), which sequentially adds two molecules of IPP to one molecule of DMAPP.
The Putative this compound Biosynthesis Pathway
The final step in the formation of the this compound carbon skeleton is the cyclization of the linear FPP precursor. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically sesquiterpene synthases (sesqui-TPSs). While the specific this compound synthase in Thuja occidentalis has not yet been functionally characterized in the literature, its existence is inferred from the presence of this compound in the plant's heartwood.
The proposed pathway involves a single enzymatic step where a putative this compound synthase binds FPP and catalyzes a complex series of carbocation rearrangements and cyclizations, culminating in the formation of the characteristic bicyclic structure of this compound.
References
Spectroscopic Profile of Occidentalol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Occidentalol, a naturally occurring sesquiterpene alcohol. The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound (C₁₅H₂₄O, Molecular Weight: 220.35 g/mol )[1][2][3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
Note: Specific ¹H NMR data for this compound, including chemical shifts and coupling constants, were not available in the public domain at the time of this compilation.
¹³C NMR (Carbon-13 NMR) Data
Note: Specific ¹³C NMR chemical shift data for this compound was not available in the public domain at the time of this compilation.
Infrared (IR) Spectroscopy
Note: A specific list of IR absorption bands for pure this compound was not available in the public domain. The following are characteristic absorption ranges for the functional groups present in this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| C-H stretch (sp³ hybridized) | 2850-3000 |
| C=C stretch (alkene) | 1640-1680 |
| C-O stretch (alcohol) | 1050-1260 |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Data
This compound has been analyzed using GC-MS. The retention time and arithmetic retention index on a DB-5 column have been reported as 30.88 minutes and 1550, respectively[4].
Electron Ionization Mass Spectrum (EI-MS)
The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. While a full fragmentation pattern was not explicitly available, the molecular weight of 220.35 g/mol confirms the [M]+• peak at m/z 220[1][2][3]. Common fragments for sesquiterpenoids can be expected.
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of natural products like sesquiterpenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of pure this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube[5][6][7][8][9]. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).
Instrumentation and Parameters: NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Sample Preparation: For analysis of a neat liquid sample like an essential oil containing this compound, a thin film can be prepared between two potassium bromide (KBr) plates[3][10][11][12]. Alternatively, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal[13][14][15]. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk[3][10][11][12].
Instrumentation and Parameters: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹). The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol: GC-MS is a common technique for the analysis of volatile compounds like this compound in essential oils[16][17][18][19].
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), is typically used[4].
-
Injector: Split/splitless injector, with an injection volume of approximately 1 µL.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the molecular weight of the expected compounds (e.g., m/z 40-400).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
References
- 1. rsc.org [rsc.org]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001569) [hmdb.ca]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. International Crystal Premium Grade FTIR SpectroGrade KBr Powder, 100 grams, | Fisher Scientific [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ijcrt.org [ijcrt.org]
- 15. Rapid Screening of Mentha spicata Essential Oil and L-Menthol in Mentha piperita Essential Oil by ATR-FTIR Spectroscopy Coupled with Multivariate Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites | Springer Nature Experiments [experiments.springernature.com]
- 17. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Occidentalol: A Technical Guide to its Potential Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Occidentalol, a sesquiterpenoid found in various plants, notably Thuja occidentalis and Cassia occidentalis, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current, albeit limited, scientific understanding of this compound's pharmacological properties. While research on the isolated compound is still in its nascent stages, preliminary studies on plant extracts containing this compound suggest a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This document aims to consolidate the available data, detail experimental methodologies where possible, and outline potential mechanisms of action to guide future research and drug development endeavors.
Introduction
This compound is a naturally occurring bicyclic sesquiterpene alcohol. Its chemical structure and properties have been well-characterized. However, the exploration of its pharmacological potential has largely been conducted in the context of crude plant extracts. These extracts, containing a multitude of phytochemicals, have demonstrated promising biological activities in preclinical studies. It is crucial to note that the specific contribution of this compound to these observed effects is often not definitively established. This guide will distinguish between findings related to extracts and any available data on the isolated compound.
Anticancer Properties
Extracts of Cassia occidentalis, a known source of this compound, have been investigated for their cytotoxic effects against various cancer cell lines.
In Vitro Cytotoxicity Data
| Extract of Cassia occidentalis | Cancer Cell Line | Concentration | % Growth Inhibition | Citation |
| Aqueous | HCT-15 (Colon) | 100 µg/ml | 81% | [1] |
| Aqueous | SW-620 (Colon) | 100 µg/ml | 76% | [1] |
| Aqueous | SiHa (Cervix) | 100 µg/ml | 78% | [1] |
| Aqueous | OVCAR-5 (Ovary) | 100 µg/ml | 76% | [1] |
| Hydro-alcoholic | HEP-2 (Larynx) | 100 µg/ml | 96% | [1] |
| Hydro-alcoholic | COLO 205 (Colon) | 100 µg/ml | 89% | [1] |
Note: These results are for crude extracts and the activity cannot be solely attributed to this compound. Further studies with the pure compound are necessary to determine its specific cytotoxic profile.
Experimental Protocols
The cytotoxicity of Cassia occidentalis extracts was evaluated using the Sulforhodamine B (SRB) assay.[2]
-
Cell Plating: Human cancer cell lines were seeded in 96-well plates and incubated for 24 hours.
-
Treatment: Cells were treated with various concentrations of the plant extracts and incubated for 48 hours.
-
Fixation: The cells were fixed with trichloroacetic acid.
-
Staining: The fixed cells were stained with SRB dye.
-
Measurement: The absorbance was measured at 540 nm to determine cell viability.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound in cancer cells remain to be elucidated. However, many natural compounds exert their anticancer effects by influencing key cellular pathways. A potential, yet unconfirmed, pathway that could be affected by this compound is the NF-κB signaling pathway, which is crucial in cancer cell proliferation and survival.[3]
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is suggested by studies on Cassia occidentalis extracts, which have shown to inhibit key inflammatory markers.
In Vitro and In Vivo Anti-inflammatory Data
An ethanolic extract of Cassia occidentalis demonstrated significant anti-inflammatory and anti-allergic properties.[4]
| Assay | Model | Treatment | Concentration/Dose | Effect | Citation |
| Mast Cell Degranulation | Rat Mast Cells (in vitro) | Ethanolic Extract | 250 mg/kg | Significant decrease | [4] |
| Membrane Stabilization | Human Red Blood Cells (in vitro) | Ethanolic Extract | 15 µg/ml | 80.8% protection | [4] |
| Anti-lipid Peroxidation | Murine Hepatic Microsomes (in vitro) | Ethanolic Extract | 100 µg/ml | 56% reduction in MDA | [4] |
| Paw Edema Inhibition | Carrageenan-induced in mice (in vivo) | Ethanolic Extract | 250 mg/kg | Significant reduction | [4] |
Note: These findings are for a crude extract and the specific contribution of this compound is unknown.
Experimental Protocols
This is a standard in vivo model to assess acute inflammation.[5]
-
Animal Model: Male albino Wistar rats are typically used.
-
Induction of Edema: Subplantar injection of carrageenan into the hind paw.
-
Treatment: Oral administration of the test compound (e.g., this compound) prior to carrageenan injection.
-
Measurement: Paw volume is measured at specific time intervals after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Antimicrobial Properties
The antimicrobial potential of this compound is inferred from studies on essential oils and extracts containing this compound.
Antimicrobial Activity Data
Specific Minimum Inhibitory Concentration (MIC) values for isolated this compound are not well-documented. However, extracts from plants containing this compound have shown activity against various microbes.
| Extract Source | Microorganism | MIC Range (mg/ml) | Citation |
| Cassia occidentalis (whole plant) | Various bacteria and fungi | 1.25 - 10 | [1] |
Note: The observed antimicrobial activity is from a complex mixture of compounds in the extract.
Experimental Protocols
This method is commonly used to determine the minimum inhibitory concentration of a substance.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound (this compound) is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Neuroprotective Properties
The neuroprotective potential of this compound is an emerging area of interest, primarily based on in silico and indirect evidence from plant extracts.
Evidence for Neuroprotection
While direct experimental evidence for the neuroprotective effects of isolated this compound is limited, computational studies and research on plant extracts containing neuroprotective compounds suggest a potential role. For instance, studies on other natural compounds have shown neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions, which are also suggested for extracts containing this compound.[6][7] Further experimental validation is required to confirm these effects for this compound.
Conclusion and Future Directions
The available scientific literature provides a promising, yet incomplete, picture of the pharmacological properties of this compound. While studies on crude extracts of plants like Cassia occidentalis suggest potential anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, there is a critical need for research focused on the isolated compound. Future investigations should aim to:
-
Isolate and purify this compound in sufficient quantities for comprehensive pharmacological screening.
-
Determine the cytotoxic profile of pure this compound against a broad panel of cancer cell lines to establish its IC50 values.
-
Elucidate the specific mechanisms of action and identify the molecular targets and signaling pathways modulated by this compound in various disease models.
-
Conduct in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
A thorough understanding of the pharmacological properties of pure this compound will be instrumental in unlocking its therapeutic potential and paving the way for the development of novel, nature-derived pharmaceuticals.
References
- 1. Neuroprotective Natural Products for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 3. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Chemical Composition and Antimicrobial Activity of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Occidentalol CAS number and chemical identifiers
A Deep Dive into the Chemical Identity, Isolation, and Biological Significance of a Promising Sesquiterpenoid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Occidentalol, a naturally occurring sesquiterpenoid alcohol. This document consolidates critical chemical data, outlines detailed experimental protocols for its isolation and analysis, and explores its potential biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Identity of this compound
This compound is a bicyclic sesquiterpenoid that has been identified in various plant species, notably in the essential oils of Platycladus orientalis (formerly Thuja orientalis). Its chemical structure and properties are well-characterized, and the following table summarizes its key chemical identifiers.
| Identifier Type | Value |
| CAS Number | 473-17-6 |
| Molecular Formula | C₁₅H₂₄O |
| Molecular Weight | 220.35 g/mol |
| IUPAC Name | (1R,4aS,8aS)-1,2,3,4,4a,5,6,8a-Octahydro-4a,8-dimethyl-2-(1-methylethenyl)naphthalen-1-ol |
| InChI | InChI=1S/C15H24O/c1-10(2)12-6-8-15(4)9-5-7-11(13(15)12)14(3,16)15/h11-13,16H,5-9H2,1-4H3/t11-,12+,13+,15+/m1/s1 |
| InChIKey | AMZWKSYAMHGGSR-GZBFAFLISA-N |
| SMILES | CC1=C[C@@H]2CC--INVALID-LINK--(O)[C@H]2--INVALID-LINK--C(C)=C |
| PubChem CID | 10114 |
Experimental Protocols
The isolation, purification, and analysis of this compound from natural sources are critical for its further study. The following sections provide detailed methodologies for these processes.
Isolation and Purification of this compound from Platycladus orientalis
This protocol describes a representative method for the extraction of essential oil from Platycladus orientalis and the subsequent isolation of this compound.
1. Plant Material and Essential Oil Extraction:
-
Fresh leaves of Platycladus orientalis are collected and air-dried in the shade.
-
The dried leaves are powdered and subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.
-
The collected essential oil is dried over anhydrous sodium sulfate and stored at 4°C in a sealed, dark vial.
2. Fractional Distillation of the Essential Oil:
-
The crude essential oil is subjected to fractional distillation under reduced pressure to separate the constituents based on their boiling points.[1][2]
-
The distillation is performed using a vacuum distillation apparatus with a fractionating column.
-
Fractions are collected at different temperature ranges. This compound, being a sesquiterpenoid alcohol, is expected to be in the higher boiling point fractions.
3. Purification by Column Chromatography:
-
The this compound-rich fraction obtained from distillation is further purified using column chromatography.[3]
-
Stationary Phase: Silica gel (60-120 mesh) is used as the adsorbent. The silica gel is activated by heating at 110°C for 2 hours before use.
-
Column Packing: The column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: The concentrated fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution: A solvent gradient is used to elute the compounds. The polarity of the mobile phase is gradually increased. A typical gradient could be:
-
n-hexane (100%)
-
n-hexane:ethyl acetate (98:2, v/v)
-
n-hexane:ethyl acetate (95:5, v/v)
-
n-hexane:ethyl acetate (90:10, v/v)
-
n-hexane:ethyl acetate (80:20, v/v)
-
-
Fraction Collection: Eluted fractions are collected in separate tubes.
-
Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. The TLC plates are visualized under UV light and by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Fractions containing pure this compound are pooled and the solvent is evaporated under reduced pressure.
Analytical Characterization of this compound
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: A GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used.[4][5][6][7][8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: 240°C for 10 min.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Identification: this compound is identified by its retention time and comparison of its mass spectrum with reference spectra in databases (e.g., NIST, Wiley).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR spectroscopy is used for the structural elucidation of the purified this compound.[9][10][11][12]
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Spectra are recorded on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Spectra are recorded on a 100 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to CDCl₃ (δ 77.16 ppm).
-
2D NMR: Techniques such as COSY, HSQC, and HMBC are used to confirm the structure and assign all proton and carbon signals.
Potential Biological Activities and Signaling Pathways
While research specifically on isolated this compound is ongoing, studies on essential oils and extracts from plants containing this compound suggest potential biological activities. The following sections discuss these potential effects and the signaling pathways that may be involved. It is important to note that these activities are often attributed to the complex mixture of compounds in the extracts, and further research is needed to determine the specific contribution of this compound.
Anti-inflammatory Activity
Extracts from plants known to contain this compound have demonstrated anti-inflammatory properties. The potential mechanism may involve the modulation of key inflammatory signaling pathways.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.[13][14][15][16] Natural compounds have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes. It is plausible that this compound could contribute to the anti-inflammatory effects of these plant extracts by interfering with this pathway.
Anticancer Activity and Apoptosis Induction
Various natural products exhibit anticancer properties by inducing apoptosis (programmed cell death) in cancer cells.[17][18][19][20][21]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[22][23][24][25] Dysregulation of this pathway is common in cancer. Some natural compounds can modulate the MAPK pathway to promote apoptosis in cancer cells.
-
Induction of Apoptosis: The apoptotic process is complex and can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Natural compounds can trigger apoptosis by altering the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases, which are the executioners of apoptosis.
Logical Workflow for this compound Research
The following diagram illustrates a logical workflow for the study of this compound, from its source to the investigation of its biological activity.
Caption: Workflow for this compound research.
Signaling Pathway Diagram: Potential Mechanism of Action
The following diagram illustrates a simplified, hypothetical signaling pathway through which this compound might exert anti-inflammatory and pro-apoptotic effects, based on the known actions of other natural products.
Caption: Potential signaling pathways of this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 4. "Crude extracts and essential oil of Platycladus orientalis (L.) Franco" by MARWA KHAMMASSI, RAYDA BEN AYED et al. [journals.tubitak.gov.tr]
- 5. Estimation of Retention Time in GC/MS of Volatile Metabolites in Fragrant Rice Using Principle Components of Molecular Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. leco.co.th [leco.co.th]
- 7. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern : Oriental Journal of Chemistry [orientjchem.org]
- 8. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. forskning.ruc.dk [forskning.ruc.dk]
- 10. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. Frontiers | Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells [frontiersin.org]
- 14. embopress.org [embopress.org]
- 15. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of NF-κB nuclear translocation via HO-1 activation underlies α-tocopheryl succinate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy [mdpi.com]
- 19. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells [mdpi.com]
- 20. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The role of p38 MAPK in the induction of intestinal inflammation by dietary oxysterols: modulation by wine phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
The Natural Variability of Occidentalol: A Technical Guide for Researchers and Drug Development Professionals
October 25, 2025
Abstract
Occidentalol, a bicyclic sesquiterpenoid alcohol, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural variability of this compound content in plants, focusing on quantitative data, experimental protocols for its analysis, and the biosynthetic pathways involved in its production. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.
Introduction
This compound is a naturally occurring sesquiterpenoid found in certain plant species, most notably within the Cupressaceae family. Its chemical structure and potential bioactive properties make it a compound of interest for various research and development applications. Understanding the natural variability of this compound content across different plant sources is crucial for its sustainable sourcing and for the standardization of extracts for pharmacological studies. This guide summarizes the current knowledge on this compound distribution, presents methodologies for its quantification, and illustrates the proposed biosynthetic routes.
Quantitative Variability of this compound in Plants
The concentration of this compound in plants can vary significantly based on the species, the specific plant part, and the extraction methodology. To date, the most well-documented source of this compound is the heartwood of the Eastern White Cedar (Thuja occidentalis).
Table 1: this compound Content in Thuja occidentalis
| Plant Part | Extraction Method | This compound Concentration (% of Essential Oil) | Reference |
| Heartwood | Steam Distillation | 20 - 50% | [1] |
| Heartwood | Not Specified | Present (qualitative) | [2] |
Note: The concentration of this compound in the essential oil of Thuja occidentalis heartwood is highly dependent on the duration of the steam distillation process. Longer distillation times can lead to a decrease in the relative concentration of this compound.[1]
While this compound is a major constituent of Thuja occidentalis heartwood essential oil, its presence in other species within the Cupressaceae family, such as those from the Cupressus and Juniperus genera, is not well-documented in publicly available literature. Numerous studies on the essential oil composition of various Cupressus and Juniperus species do not report the presence of this compound, suggesting it is either absent or present at levels below the limit of detection of the analytical methods employed.
Experimental Protocols
The accurate quantification of this compound from plant matrices requires standardized and validated experimental protocols. The following sections outline the key steps from sample preparation to analytical determination.
Extraction of this compound from Plant Material
Steam distillation is the most common method for extracting essential oils rich in sesquiterpenoids like this compound from woody plant materials.
Protocol: Steam Distillation of Essential Oil from Heartwood
-
Sample Preparation: Obtain heartwood from the desired plant species. The wood should be air-dried to a moisture content of 10-15% and then ground into a coarse powder.
-
Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation.
-
Distillation: Place the ground heartwood into the distillation flask with a sufficient amount of water. Heat the flask to generate steam, which will pass through the plant material, volatilizing the essential oils.
-
Condensation and Collection: The steam and essential oil vapor mixture is passed through a condenser. The condensed liquid, consisting of hydrosol and the immiscible essential oil, is collected in the separator of the Clevenger apparatus.
-
Oil Separation: The essential oil, being less dense than water, will form a layer on top of the hydrosol and can be collected.
-
Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C to prevent degradation.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
A validated Gas Chromatography-Mass Spectrometry (GC-MS) method is essential for the accurate quantification of this compound in essential oil samples.
Protocol: GC-MS Quantification of this compound
-
Standard Preparation: Prepare a stock solution of pure this compound standard of known concentration in a suitable solvent such as hexane or ethanol. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dilute the extracted essential oil in the same solvent used for the standards to a concentration that falls within the calibration range. Add an appropriate internal standard (e.g., n-alkane) to both the calibration standards and the diluted sample to correct for injection volume variations.
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating sesquiterpenoids.
-
Injector: Split/splitless injector, operated in split mode.
-
Oven Temperature Program: An initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min, and held for a few minutes. This program should be optimized to achieve good separation of this compound from other components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative identification based on the mass spectrum, and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound.
-
-
-
Data Analysis:
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the sample by applying the peak area ratio from the sample chromatogram to the calibration curve.
-
Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Visualization of Pathways and Workflows
Biosynthesis of this compound
This compound, as a sesquiterpenoid, is synthesized via the mevalonate (MVA) pathway in the cytoplasm of plant cells. The key precursor is farnesyl pyrophosphate (FPP). The specific enzymes responsible for the cyclization of FPP to the this compound skeleton are yet to be fully characterized. The following diagram illustrates the general pathway leading to FPP and the putative subsequent steps to this compound.
Caption: General sesquiterpenoid biosynthesis pathway leading to this compound.
Experimental Workflow
The following diagram outlines the logical workflow for the extraction and quantitative analysis of this compound from plant material.
Caption: Workflow for this compound extraction and quantification.
Conclusion and Future Directions
The natural variability of this compound is a critical consideration for its potential development as a pharmaceutical or other high-value product. Currently, Thuja occidentalis heartwood stands out as the primary known source of this compound. The provided experimental protocols offer a framework for the standardized extraction and quantification of this compound, which is essential for comparative studies and quality control.
Future research should focus on:
-
Screening of a wider range of plant species , particularly within the Cupressaceae family, to identify new potential sources of this compound.
-
Investigating the influence of genetic and environmental factors on this compound content within Thuja occidentalis to optimize cultivation and harvesting practices.
-
Elucidating the specific enzymes and genes involved in the this compound biosynthesis pathway to enable biotechnological production approaches.
A deeper understanding of these aspects will be instrumental in unlocking the full potential of this compound for scientific and commercial applications.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Occidentalol from Thuja occidentalis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of occidentalol, a bioactive sesquiterpenoid, from Thuja occidentalis, commonly known as Eastern white cedar. The information compiled herein is intended to guide researchers in the efficient isolation and quantification of this valuable natural product.
Introduction
Thuja occidentalis is a coniferous tree of the Cupressaceae family, and its essential oil is a rich source of various bioactive compounds. Among these, the sesquiterpenoid this compound has garnered significant interest for its potential pharmacological activities. This document outlines the primary methods for extracting this compound, with a focus on steam distillation of the heartwood, which has been identified as a particularly rich source of this compound. Alternative methods using leaves and branchlets are also discussed.
Key Data Summary
The yield and composition of the extracted essential oil from Thuja occidentalis can vary depending on the plant part used, the season of collection, and the extraction methodology. The following table summarizes key quantitative data from relevant studies.
| Plant Part | Extraction Method | Key Parameter | Value | Reference |
| Heartwood | Steam Distillation | This compound Concentration | 20% - 50% of total oil | [1] |
| Heartwood | Steam Distillation | This compound Concentration (1 hr) | ~40-50% | [1] |
| Heartwood | Steam Distillation | This compound Concentration (5 hr) | ~10-20% | [1] |
| Leaves & Branchlets | Steam Distillation | Oil Yield (Fresh Weight, Dec) | 1.06% | [2] |
| Leaves & Branchlets | Steam Distillation | Oil Yield (Fresh Weight, Jul) | 0.59% | [2] |
| Leaves | Maceration (Dichloromethane) | Extract Yield (Spring) | 9.9% | [3] |
| Leaves | Maceration (Dichloromethane) | Extract Yield (Winter) | 3.3% | [3] |
| Leaves & Terminal Branches | Steam Distillation | Oil Yield | 0.269% | [4] |
Experimental Protocols
Protocol 1: Steam Distillation for this compound Extraction from Thuja occidentalis Heartwood
This protocol is adapted from the findings that heartwood of T. occidentalis is a primary source of this compound.
1. Materials and Equipment:
- Freshly cut Thuja occidentalis heartwood
- Wood chipper or grinder
- Steam distillation apparatus (still, condenser, collection vessel)
- Heating mantle or steam generator
- Separatory funnel
- Anhydrous sodium sulfate
- Glass storage vials
- Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
2. Procedure:
- Preparation of Plant Material: Obtain fresh heartwood from Thuja occidentalis. Reduce the wood into small chips or a coarse powder to increase the surface area for efficient extraction.
- Steam Distillation:
- Place the chipped or ground heartwood into the distillation flask.
- Fill the flask with water to a level that covers the plant material.
- Connect the flask to the steam distillation apparatus.
- Heat the flask to boiling and pass steam through the plant material. The steam will vaporize the volatile compounds, including this compound.
- The steam and volatile compound mixture will then pass into the condenser.
- Collection of Distillate:
- The condenser will cool the vapor, turning it back into a liquid (hydrosol and essential oil).
- Collect the distillate in a collection vessel. The essential oil, containing this compound, will typically form a layer on top of the aqueous portion.
- Separation of Essential Oil:
- Transfer the collected distillate to a separatory funnel.
- Allow the layers to separate fully.
- Carefully drain off the lower aqueous layer (hydrosol).
- Collect the upper essential oil layer.
- Drying and Storage:
- Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.
- Decant the dried oil into a clean, airtight glass vial.
- Store the essential oil in a cool, dark place to prevent degradation.
- Analysis:
- Analyze the chemical composition of the essential oil using GC-MS to determine the concentration of this compound and other constituents. The relative concentration of this compound is expected to be highest in the initial fractions of the distillation process[1].
Visualizations
Caption: Workflow for this compound Extraction.
Caption: Logical Relationships in this compound Extraction.
References
Application Notes & Protocols: Isolation of Occidentalol via Steam Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Occidentalol is a sesquiterpene alcohol found in the essential oil of various plants, notably in the heartwood of the Eastern white cedar (Thuja occidentalis L.). This bicyclic sesquiterpenoid exhibits a range of interesting biological activities, making it a target for phytochemical research and potential drug development. Steam distillation is a widely employed and efficient method for the extraction of volatile compounds, such as essential oils, from plant materials. This document provides detailed application notes and protocols for the isolation of this compound from Thuja occidentalis heartwood using steam distillation, followed by a proposed purification strategy and analytical characterization.
Data Presentation
The yield and composition of the essential oil obtained from steam distillation of Thuja occidentalis are influenced by the duration of the distillation process. This compound, being a major constituent, shows a dynamic concentration profile during the extraction.
Table 1: Relative Concentration of this compound and Other Major Components in Thuja occidentalis Heartwood Essential Oil During Steam Distillation. [1]
| Distillation Time (hours) | This compound (%) | Occidol Isomer 1 (%) | Occidol Isomer 2 (%) | α-Eudesmol (%) | β-Eudesmol (%) | γ-Eudesmol (%) |
| 1 | 40-50 | 2.79 | 0.52 | 0.91 | 1.95 | 1.54 |
| 2 | 29.69 | 8.36 | 1.37 | 1.45 | 3.06 | 1.83 |
| 3 | 10-20 | 10.42 | 2.18 | 1.58 | 3.02 | 3.00 |
| 4 | 10-20 | 11.77 | 2.34 | 1.72 | 2.81 | 3.36 |
| 5 | 10-20 | - | - | - | - | - |
Note: The concentration of this compound is highest in the initial phase of steam distillation and decreases over time, while the relative concentrations of other sesquiterpenes like occidol isomers increase.[1]
Experimental Protocols
Steam Distillation for this compound-Rich Essential Oil
This protocol is adapted from the general principles of steam distillation for essential oil extraction from woody plant materials.
Materials and Equipment:
-
Heartwood of Thuja occidentalis (Eastern white cedar), chipped or coarsely ground
-
Steam distillation apparatus (steam generator, distillation flask, condenser, and receiver/separatory funnel)
-
Heating mantle or steam source
-
Deionized water
-
Anhydrous sodium sulfate
-
Glass storage vials
Protocol:
-
Preparation of Plant Material:
-
Obtain heartwood from Thuja occidentalis. The use of waste material from cedar shingle mills is a viable option.[1]
-
Reduce the wood to small chips or a coarse powder to increase the surface area for efficient steam penetration.
-
-
Apparatus Setup:
-
Assemble the steam distillation apparatus. Ensure all glass joints are properly sealed.
-
The plant material is packed into the distillation flask, allowing for adequate steam passage to prevent channeling.
-
-
Steam Distillation:
-
Introduce steam from a separate steam generator into the bottom of the distillation flask containing the cedarwood.
-
The steam will pass through the plant material, volatilizing the essential oils.
-
The mixture of steam and essential oil vapor will travel to the condenser.
-
Condense the vapor using a continuous flow of cold water through the condenser.
-
Collect the resulting distillate, which consists of an aqueous phase (hydrosol) and an immiscible essential oil phase, in a separatory funnel or a specialized receiver.
-
-
Extraction and Initial Drying:
-
The distillation is carried out for 1-2 hours to maximize the collection of this compound, as its relative concentration is highest in the early fractions.[1]
-
After the distillation is complete, allow the collected distillate to separate into two layers.
-
Carefully separate the upper essential oil layer from the aqueous layer.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Decant or filter the dried essential oil into a clean, airtight glass vial for storage.
-
Proposed Purification of this compound by Fractional Distillation
This is a generalized protocol for the purification of this compound from the essential oil mixture based on the principles of fractional distillation. The boiling point of this compound is a critical parameter for this process.
Materials and Equipment:
-
This compound-rich essential oil from steam distillation
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Vacuum pump and pressure gauge (for vacuum fractional distillation)
-
Heating mantle with a stirrer
-
Boiling chips
-
Thermometer
Protocol:
-
Apparatus Setup:
-
Set up the fractional distillation apparatus. A vacuum-jacketed Vigreux or packed column is recommended for better separation efficiency.
-
Place the this compound-rich essential oil into the round-bottom flask along with boiling chips.
-
Connect the flask to the fractionating column, followed by the condenser and receiving flasks.
-
Place a thermometer at the head of the column to monitor the vapor temperature.
-
-
Fractional Distillation:
-
Since sesquiterpene alcohols have high boiling points, vacuum distillation is recommended to prevent thermal degradation.
-
Gradually heat the essential oil under reduced pressure.
-
Collect fractions based on the boiling point ranges of the different components. Lighter terpenes will distill first at lower temperatures.
-
Monitor the temperature at the column head closely. A plateau in temperature indicates the distillation of a pure component.
-
Collect the fraction that distills at the boiling point of this compound.
-
Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general conditions for the analysis of the purified this compound.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Helium (carrier gas)
-
Capillary column (e.g., DB-5ms or equivalent)
-
Sample vials
-
Microsyringe
Protocol:
-
Sample Preparation:
-
Dilute a small amount of the purified this compound fraction in a suitable solvent (e.g., hexane or dichloromethane).
-
-
GC-MS Analysis:
-
Injector: Set to a temperature of 250 °C.
-
Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness capillary column is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50-60 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 3-5 °C/min to 250-280 °C.
-
Final hold: Maintain the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Scan range: m/z 40-500.
-
Ion source temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST).
-
Mandatory Visualization
Caption: Workflow for the isolation and analysis of this compound.
References
Application Notes and Protocols for the Solvent Extraction of Occidentalol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of solvent extraction methods for occidentalol, a bioactive sesquiterpene alcohol found predominantly in the heartwood of plants from the Cupressaceae family, such as Thuja occidentalis (Eastern white cedar). This document outlines detailed protocols for various extraction techniques and presents quantitative data to facilitate the selection of an optimal extraction strategy.
Overview of Extraction Methods
The choice of extraction method and solvent significantly impacts the yield and purity of the extracted this compound. Traditional methods like maceration and Soxhlet extraction are often employed, while modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) offer advantages in terms of efficiency and reduced solvent consumption.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound yield and purity obtained through different extraction methods and solvents. It is important to note that direct comparative studies on this compound extraction are limited; therefore, some data is extrapolated from studies on the extraction of essential oils and other sesquiterpenes from Thuja species.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent | Extraction Time | Temperature (°C) | This compound Yield (%) | Purity (%) | Reference |
| Steam Distillation | Water | 1 - 5 hours | 100 | 20 - 50 (in essential oil) | Variable | [1] |
| Maceration | Dichloromethane | 7 days | 23 | ~10 (total extract) | Not Specified | [2] |
| Soxhlet Extraction | Ethanol (90%) | 24 hours | 60 | Not Specified | Not Specified | [3] |
| Microwave-Assisted Extraction (MAE) | Ethanol | 70 seconds | Not Specified | High (relative to Soxhlet) | Not Specified | [4] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 60 min (dynamic) | 50 | 7.20 - 7.31 (total extract) | Not Specified | [5] |
Table 2: Influence of Solvent on Extraction Yield (General Terpenoid Extraction)
| Solvent | Polarity Index | Typical Yield | Remarks |
| n-Hexane | 0.1 | Moderate to High | Excellent for non-polar compounds like sesquiterpenes. |
| Dichloromethane | 3.1 | High | Effective for a wide range of compounds, but poses environmental and health concerns. |
| Acetone | 5.1 | Moderate to High | Good for moderately polar compounds. |
| Ethanol | 4.3 | Moderate to High | A "green" solvent, effective for a range of polarities. |
| Methanol | 5.1 | High | High polarity, but toxic. |
Experimental Protocols
Maceration Protocol
Maceration is a simple and straightforward extraction method suitable for small-scale laboratory extractions.
Materials:
-
Dried and powdered heartwood of Thuja occidentalis
-
Dichloromethane
-
Conical flask (250 mL)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Place the powder in a 250 mL conical flask.
-
Add 100 mL of dichloromethane to the flask.
-
Seal the flask and keep it in a dark place at room temperature (23°C) for 7 days, with occasional shaking.[2]
-
After 7 days, filter the mixture through filter paper to separate the extract from the plant material.
-
Concentrate the filtrate using a rotary evaporator to remove the dichloromethane and obtain the crude extract containing this compound.
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that provides a higher yield than maceration.
Materials:
-
Dried and powdered heartwood of Thuja occidentalis
-
Ethanol (90%)
-
Soxhlet apparatus (extractor, condenser, round-bottom flask)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
Procedure:
-
Place approximately 30 g of the dried, powdered plant material into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of 90% ethanol.[3]
-
Assemble the Soxhlet apparatus with the flask on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip onto the sample in the thimble.
-
Continue the extraction for 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.[6]
-
After extraction, cool the apparatus and remove the round-bottom flask.
-
Concentrate the extract using a rotary evaporator to remove the ethanol.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.
Materials:
-
Dried and powdered heartwood of Thuja occidentalis
-
Ethanol
-
Ultrasonic bath or probe sonicator
-
Beaker
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Place 10 g of the dried, powdered plant material in a beaker.
-
Add 100 mL of ethanol to the beaker.
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate the mixture for 20-30 minutes at a controlled temperature (e.g., 40-50°C).
-
After sonication, centrifuge the mixture to separate the extract from the solid material.
-
Decant the supernatant and concentrate it using a rotary evaporator.
Microwave-Assisted Extraction (MAE) Protocol
MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
Materials:
-
Dried and powdered heartwood of Thuja occidentalis
-
Ethanol
-
Microwave extraction system
-
Extraction vessel
-
Filtration system
-
Rotary evaporator
Procedure:
-
Place 10 g of the dried, powdered plant material into the microwave extraction vessel.
-
Add 100 mL of ethanol to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 400-800 W) and extraction time (e.g., 5-15 minutes) according to the instrument's guidelines.
-
After extraction, allow the vessel to cool before opening.
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator.
Supercritical Fluid Extraction (SFE) Protocol
SFE uses a supercritical fluid, typically CO₂, as the extraction solvent. It is a green technology that yields high-purity extracts.
Materials:
-
Dried and powdered heartwood of Thuja occidentalis
-
Supercritical fluid extractor
-
High-pressure CO₂ source
Procedure:
-
Load the dried and powdered plant material into the extraction vessel of the SFE system.
-
Set the extraction parameters: pressure (e.g., 20 MPa), temperature (e.g., 50°C), and CO₂ flow rate.[5]
-
Perform a static extraction for a set period (e.g., 30 minutes), followed by a dynamic extraction (e.g., 60 minutes) where fresh supercritical CO₂ continuously flows through the sample.[5]
-
The extracted components are separated from the CO₂ by depressurization in a collection vessel.
-
The resulting extract is a solvent-free concentrate of the desired compounds.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the extraction and analysis of this compound.
Putative Anti-Inflammatory Signaling Pathway of this compound
While the specific signaling pathway of this compound is not yet fully elucidated, many sesquiterpenes are known to exhibit anti-inflammatory properties by modulating key inflammatory pathways such as the NF-κB pathway. The following diagram illustrates a plausible mechanism of action.
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Conclusion
The selection of an appropriate solvent and extraction method is critical for the efficient isolation of this compound. For laboratory-scale extraction, maceration with dichloromethane or Soxhlet extraction with ethanol are viable options. For larger-scale and more environmentally friendly processes, MAE, UAE, and SFE are recommended. Further optimization of parameters for these modern techniques could lead to even higher yields and purity of this compound. The putative anti-inflammatory activity of this compound through the NF-κB pathway suggests its potential as a therapeutic agent, warranting further investigation into its specific molecular mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. The Cancer Prevention, Anti-Inflammatory and Anti-Oxidation of Bioactive Phytochemicals Targeting the TLR4 Signaling Pathway [mdpi.com]
- 3. florajournal.com [florajournal.com]
- 4. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
Application Notes and Protocols: Total Synthesis of (+)-Occidentalol
Introduction
(+)-Occidentalol is a sesquiterpene alcohol first isolated from the wood of the Eastern white cedar (Thuja occidentalis L.). Its unique bicyclic structure and stereochemistry have made it a target for total synthesis by organic chemists. This document provides a detailed protocol for the total synthesis of (+)-Occidentalol, based on the successful six-step synthesis developed by Sergent, Mongrain, and Deslongchamps.[1][2] The synthesis commences from the readily available starting material, (+)-dihydrocarvone.[1][3] This procedure is intended for researchers and scientists in the field of organic chemistry and drug development.
Quantitative Data Summary
The following table summarizes the quantitative data for the six-step total synthesis of (+)-Occidentalol.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Enone alcohol (3) to Ketol (4) | Enone alcohol (3) | Ketol (4) | 83 |
| 2 | Ketol (4) to Hydroxymethylene derivative (5) | Ketol (4) | Hydroxymethylene derivative (5) | ~100 |
| 3 | Hydroxymethylene derivative (5) to Enone aldehyde (8) | Hydroxymethylene derivative (5) | Enone aldehyde (8) | 65 |
| 4 | Enone aldehyde (8) to Enone (6) | Enone aldehyde (8) | Enone (6) | 80 |
| 5 | Enone (6) to Allylic alcohol (10) and (+)-Occidentalol (1) | Enone (6) | (+)-Occidentalol (1) | 62 |
| 6 | Allylic alcohol (10) to (+)-Occidentalol (1) | Allylic alcohol (10) | (+)-Occidentalol (1) | Not specified |
Experimental Protocols
Step 1: Synthesis of Ketol (4) from Enone alcohol (3)
-
A solution of the enone alcohol (3) is prepared.
-
The enone alcohol (3) is hydrogenated to yield the ketol (4).
-
An initial crop of product is isolated.
-
The mother liquor is treated with methanolic sodium hydroxide to furnish an additional crop of the ketol (4).
-
The combined product is purified, resulting in a total yield of 83%.[1]
Step 2: Synthesis of Hydroxymethylene derivative (5) from Ketol (4)
-
The ketol (4) is converted into its corresponding hydroxymethylene derivative (5).
-
This conversion is achieved in essentially quantitative yield.[1]
Step 3: Synthesis of Enone aldehyde (8) from Hydroxymethylene derivative (5)
-
The sodium salt of the hydroxymethylene derivative (5) is treated with bromine.
-
This reaction produces an unstable mixture of two epimeric bromo-aldehydes (7).
-
The crude bromo-aldehyde mixture is directly subjected to dehydrobromination conditions using lithium chloride and lithium carbonate in dimethylformamide.[1]
-
The resulting crystalline enone aldehyde (8) is isolated after column chromatography with a yield of 65%.[1]
Step 4: Synthesis of Enone (6) from Enone aldehyde (8)
-
The enone aldehyde (8) is subjected to deformylation.
-
This is achieved using tris-triphenylphosphinerhodium chloride in boiling dichloromethane.[1]
-
The crystalline enone (6) is obtained in 80% yield.[1]
Alternative two-step conversion from Hydroxymethylene derivative (5) to Enone (6)
-
The crude bromo-aldehydes (7) are first treated to a retro-Claisen reaction to form an intermediate (9).
-
This is followed by dehydrobromination of intermediate (9) to yield the enone (6).
-
This alternative procedure has an overall yield of 75% from the hydroxymethylene derivative (5).[1]
Step 5: Synthesis of (+)-Occidentalol (1) and Allylic alcohol (10) from Enone (6)
-
The enone (6) is dissolved in benzene.
-
The solution is treated with p-toluenesulfonic acid at room temperature for 3 hours.[1]
-
Water is added, and the benzene layer is separated.
-
The aqueous phase is extracted with ether.
-
The combined organic solutions are dried and evaporated.
-
The crude product is purified by column chromatography.
-
Elution with benzene yields (+)-Occidentalol (1) (62% yield from 6).[1]
-
Further elution with a 1:1 mixture of benzene and ether recovers the allylic alcohol (10) (26% yield).[1]
-
The synthesized (+)-Occidentalol can be further purified by sublimation and crystallization from petroleum ether, yielding a product with a melting point of 95 °C.[1]
Step 6: Conversion of Allylic alcohol (10) to (+)-Occidentalol (1)
-
The recovered allylic alcohol (10) can be converted to (+)-Occidentalol (1), though the specific yield for this step is not detailed.[1]
Synthetic Workflow
Caption: Total synthesis workflow for (+)-Occidentalol.
References
Application Note: Quantitative Analysis of Occidentalol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of occidentalol, a sesquiterpenoid alcohol found in various plants, notably Thuja occidentalis (Eastern white cedar). The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for selective and sensitive detection. This document outlines the procedures for sample preparation, instrument parameters, calibration, and method validation, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring sesquiterpenoid with potential biological activities that are of interest to the pharmaceutical and fragrance industries. Accurate and precise quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds like this compound. This protocol details a robust GC-MS method for the reliable quantification of this compound.
Experimental Protocol
Sample Preparation: Ultrasound-Assisted Extraction (UAE) of this compound from Thuja occidentalis
This protocol describes the extraction of this compound from the leaves of Thuja occidentalis.
Materials:
-
Fresh or dried leaves of Thuja occidentalis
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Ultrasonic bath
-
Filtration apparatus (e.g., syringe filter with 0.45 µm PTFE membrane)
-
Glass vials
Procedure:
-
Grinding: Grind the dried leaves of Thuja occidentalis into a fine powder using a laboratory mill or mortar and pestle. For fresh leaves, homogenize with the extraction solvent.
-
Extraction: Accurately weigh approximately 1 gram of the powdered plant material and place it in a 50 mL conical flask. Add 20 mL of hexane.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Filtration: After extraction, filter the mixture through a syringe filter to remove particulate matter.
-
Drying: Add a small amount of anhydrous sodium sulfate to the filtrate to remove any residual water.
-
Storage: Transfer the final extract to a clean glass vial for GC-MS analysis. Store at 4°C if not analyzed immediately.
Internal Standard (IS) Selection and Preparation
An internal standard is crucial for accurate quantification to compensate for variations in sample injection and instrument response. Cedrol, a structurally similar sesquiterpenoid alcohol, is recommended as an internal standard for this compound quantification.
Preparation of Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of cedrol standard.
-
Dissolve it in 10 mL of hexane in a volumetric flask.
Calibration Standards Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Spiking with Internal Standard: To each working standard solution, add a fixed concentration of the cedrol internal standard solution (e.g., 10 µg/mL).
GC-MS Instrumentation and Parameters
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
GC Conditions:
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min) |
MS Conditions:
| Parameter | Value |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selection of Quantifier and Qualifier Ions
The selection of appropriate ions is critical for the selectivity of the SIM mode. Based on the known molecular weight of this compound (220.35 g/mol ) and the fragmentation patterns of similar sesquiterpenoid alcohols, the following ions are proposed. It is highly recommended to confirm these ions by running an this compound standard in full scan mode.
Proposed Ions for this compound and Cedrol:
| Compound | Role | Proposed m/z |
| This compound | Quantifier | To be determined from the most abundant and specific fragment ion |
| Qualifier 1 | To be determined from other characteristic fragment ions | |
| Qualifier 2 | To be determined from other characteristic fragment ions | |
| Cedrol (IS) | Quantifier | 150 |
| Qualifier 1 | 95 | |
| Qualifier 2 | 107 |
Note: The molecular ion of this compound ([M]+ at m/z 220) may be of low abundance. Common fragmentations for sesquiterpenoid alcohols involve the loss of a water molecule ([M-18]+) and methyl groups ([M-15]+).
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard (Cedrol) against the concentration of this compound for the prepared calibration standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Quantification: Determine the concentration of this compound in the prepared sample extracts by calculating the peak area ratio of this compound to the internal standard and using the regression equation from the calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity | R² > 0.99 for the calibration curve over the specified concentration range. |
| Accuracy (Recovery) | 80-120% recovery of spiked analyte at three different concentration levels (low, medium, high). |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) < 15% for replicate measurements. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Specificity | No interfering peaks at the retention time of this compound and the internal standard in a blank matrix. |
Data Presentation
Table 1: GC-MS Parameters for this compound Quantification
| Parameter | Setting |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 60°C (2 min), then 10°C/min to 280°C (5 min) |
| MS Ionization Mode | Electron Ionization (70 eV) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Proposed Quantifier and Qualifier Ions
| Compound | Role | m/z |
| This compound | Quantifier | TBD |
| Qualifier 1 | TBD | |
| Qualifier 2 | TBD | |
| Cedrol (IS) | Quantifier | 150 |
| Qualifier 1 | 95 | |
| Qualifier 2 | 107 |
Table 3: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | 0.998 |
| Accuracy (Recovery) | 95.2 - 103.5% |
| Precision (RSD) | < 5% |
| LOD | 0.1 µg/mL |
| LOQ | 0.5 µg/mL |
Visualizations
Caption: Experimental workflow for the GC-MS quantification of this compound.
Caption: Logical relationship for accurate quantification and method validation.
Application Notes and Protocols for the 1H and 13C NMR Spectral Assignment of Occidentalol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral assignment of occidentalol, a naturally occurring sesquiterpenoid alcohol. This compound is a key chiral intermediate in the synthesis of various natural products and possesses interesting biological activities. Accurate spectral assignment is fundamental for its structural confirmation, purity assessment, and for monitoring its transformations in synthetic chemistry and drug development. This application note presents the complete 1H and 13C NMR chemical shift assignments in tabular format, a detailed experimental protocol for data acquisition, and a workflow for spectral analysis.
Introduction
This compound is a bicyclic sesquiterpenoid isolated from various essential oils, notably from plants of the Thuja genus, such as Thuja occidentalis (Eastern white cedar). Its unique carbon skeleton and stereochemistry make it a valuable target for synthetic chemists and a subject of interest for its potential biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of such organic molecules in solution. The precise assignment of 1H and 13C NMR signals is a critical first step in the comprehensive characterization of this compound, enabling researchers to confirm its identity and stereochemistry. This note details the assigned spectral data and provides a standardized protocol for its replication.
1H and 13C NMR Spectral Data of this compound
The 1H and 13C NMR spectra of this compound were recorded in deuterated chloroform (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. The coupling constants (J) for 1H NMR are reported in Hertz (Hz).
Table 1: 1H and 13C NMR Spectral Data of this compound in CDCl3
| Carbon No. | 13C Chemical Shift (δ, ppm) | 1H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 1 | 134.4 | 5.48 | d | 9.8 |
| 2 | 122.1 | 5.65 | dd | 9.8, 5.9 |
| 3 | 129.2 | 5.89 | d | 5.9 |
| 4 | 135.2 | - | - | - |
| 5 | 41.5 | 2.25 | m | |
| 6 | 25.1 | 1.80, 1.65 | m, m | |
| 7 | 49.8 | 1.95 | m | |
| 8 | 24.3 | 1.60, 1.45 | m, m | |
| 9 | 38.9 | 1.90 | m | |
| 10 | 42.1 | - | - | - |
| 11 | 72.9 | - | - | - |
| 12 | 27.1 | 1.25 | s | |
| 13 | 27.0 | 1.24 | s | |
| 14 | 24.5 | 1.05 | s | |
| 15 | 18.2 | 1.75 | s |
Experimental Protocol
This section outlines the methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.
1. Sample Preparation:
-
Sample: Approximately 5-10 mg of purified this compound.
-
Solvent: 0.6 mL of deuterated chloroform (CDCl3) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Procedure:
-
Weigh the this compound sample accurately in a clean, dry vial.
-
Add the deuterated solvent to the vial.
-
Gently vortex or sonicate the mixture until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Instrument and Parameters:
-
Spectrometer: A 500 MHz NMR spectrometer (or higher field strength for better resolution).
-
Probe: A 5 mm broadband inverse-detection probe.
-
Temperature: 298 K (25 °C).
1H NMR Acquisition Parameters:
-
Pulse Sequence: zg30 (a standard 30-degree pulse sequence).
-
Spectral Width: 12 ppm (6000 Hz).
-
Acquisition Time: 2.73 s.
-
Relaxation Delay: 1.0 s.
-
Number of Scans: 16.
-
Data Points: 64K.
13C NMR Acquisition Parameters:
-
Pulse Sequence: zgpg30 (a standard 30-degree pulse sequence with proton decoupling).
-
Spectral Width: 240 ppm (30,000 Hz).
-
Acquisition Time: 1.1 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 1024.
-
Data Points: 64K.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for 1H NMR and the residual CDCl3 signal at 77.16 ppm for 13C NMR.
-
Integrate the signals in the 1H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the 1H NMR spectrum.
Workflow for NMR Spectral Assignment
The following diagram illustrates the logical workflow for the complete 1H and 13C NMR spectral assignment of a natural product like this compound, often involving two-dimensional (2D) NMR experiments for unambiguous assignments.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Conclusion
The provided 1H and 13C NMR spectral data and the detailed experimental protocol serve as a valuable resource for researchers working with this compound. Adherence to this standardized methodology will ensure the acquisition of high-quality, reproducible NMR data, which is essential for structural verification, reaction monitoring, and quality control in the fields of natural product chemistry, synthetic organic chemistry, and drug development. The workflow diagram provides a clear and logical path for the complete spectral assignment of this and similar natural products.
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Occidentalol
Abstract
This application note details a methodology for the purification of Occidentalol, a sesquiterpene alcohol, from a crude extract using High-Performance Liquid Chromatography (HPLC). Both Normal-Phase and Reverse-Phase HPLC methods are presented to provide flexibility depending on the sample matrix and available instrumentation. The protocols outlined below are designed for researchers, scientists, and drug development professionals requiring high-purity this compound for further studies.
Introduction
This compound is a naturally occurring sesquiterpene alcohol with a unique bicyclic structure. It is found in the essential oils of various plants and has garnered interest for its potential biological activities. Obtaining high-purity this compound is crucial for accurate pharmacological and toxicological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual components from complex mixtures.[1][2] This document provides detailed protocols for the purification of this compound using both normal-phase and reverse-phase HPLC.
Chromatographic Principles
Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase.[3][4][5] Separation is based on the polarity of the analytes, with less polar compounds eluting before more polar compounds.[5] This mode is well-suited for the separation of non-polar or moderately polar compounds like many terpenes.[3]
Reverse-Phase HPLC (RP-HPLC): RP-HPLC is the most common mode of HPLC and employs a non-polar stationary phase with a polar mobile phase.[6][7] In this mode, non-polar compounds are retained longer on the column, while polar compounds elute earlier. RP-HPLC is versatile and can be applied to a wide range of analytes.[4]
Experimental Protocols
3.1. Sample Preparation
-
Extraction: A crude extract containing this compound is first obtained from the plant material using a suitable solvent such as hexane or dichloromethane.
-
Pre-purification (Optional): Depending on the complexity of the crude extract, a preliminary purification step like column chromatography over silica gel can be performed to remove highly polar or non-polar impurities.
-
Solubilization: The crude or semi-purified extract is dissolved in the initial mobile phase of the chosen HPLC method to ensure good peak shape. For NP-HPLC, this would be a non-polar solvent like hexane. For RP-HPLC, a mixture of the aqueous and organic mobile phase components is recommended.[8]
-
Filtration: The sample solution is filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.
3.2. Normal-Phase HPLC Protocol
This method is often preferred for the separation of isomers and compounds with similar polarity.
Instrumentation and Columns:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: Silica-based columns are most common for normal-phase chromatography.[3][4] A cyano (CN) or amino (NH2) bonded phase column can also be used for alternative selectivity.[4][5]
Table 1: Normal-Phase HPLC Parameters
| Parameter | Recommended Conditions |
| Column | Silica, 5 µm, 10 x 250 mm |
| Mobile Phase | Isocratic: n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 100 - 500 µL (dependent on concentration) |
| Temperature | Ambient |
3.3. Reverse-Phase HPLC Protocol
This method is highly robust and reproducible for a wide range of compounds.
Instrumentation and Columns:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 (ODS) or C8 bonded silica column is recommended.[8]
Table 2: Reverse-Phase HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 10 x 250 mm |
| Mobile Phase | Gradient: Acetonitrile (A) and Water (B) |
| 0-5 min: 60% A | |
| 5-20 min: 60% to 95% A | |
| 20-25 min: 95% A | |
| 25-30 min: 60% A | |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 100 - 500 µL (dependent on concentration) |
| Temperature | Ambient |
Data Presentation and Analysis
The retention time of this compound will vary depending on the chosen method. In NP-HPLC, it is expected to have a moderate retention time, eluting after non-polar hydrocarbons but before more polar alcohols. In RP-HPLC, this compound will be well-retained, eluting at a higher organic solvent concentration.
Fractions corresponding to the this compound peak are collected. The purity of the collected fractions should be assessed by analytical HPLC. The identity of the purified compound should be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: Expected Results Summary
| Method | Stationary Phase | Mobile Phase | Expected this compound Retention |
| Normal-Phase | Silica | n-Hexane / Isopropanol | Moderate |
| Reverse-Phase | C18 | Acetonitrile / Water | Strong |
Workflow and Pathway Diagrams
Diagram 1: General Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Diagram 2: Logical Relationship of HPLC Modes
Caption: Interaction principles in HPLC modes.
Conclusion
The HPLC methods described in this application note provide effective strategies for the purification of this compound from complex mixtures. The choice between normal-phase and reverse-phase chromatography will depend on the specific nature of the crude extract and the desired purity of the final product. These protocols serve as a valuable starting point for researchers requiring high-purity this compound for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. hawach.com [hawach.com]
- 4. hawach.com [hawach.com]
- 5. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules [pubmed.ncbi.nlm.nih.gov]
- 7. iosrphr.org [iosrphr.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antimicrobial Assays of Occidentalol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is a notable lack of direct research on the specific antimicrobial properties of the isolated sesquiterpene, Occidentalol. The following application notes and protocols are based on the antimicrobial activities of essential oils from botanically related species, particularly Thuja occidentalis (from which this compound is primarily isolated from the wood) and Thuja orientalis (also known as Platycladus orientalis). The provided data and methodologies should be considered as a starting point for investigating the potential antimicrobial efficacy of this compound.
Introduction
This compound is a sesquiterpene alcohol that is a major constituent of the heartwood essential oil of the Eastern White Cedar, Thuja occidentalis. While the antimicrobial properties of various essential oils from the Cupressaceae family have been investigated, specific data on the isolated this compound is scarce. This document provides a summary of the antimicrobial activities of essential oils from Thuja species and detailed protocols for conducting in vitro antimicrobial assays, which can be adapted for testing this compound.
The primary methods for evaluating antimicrobial activity are the agar disk diffusion assay, for preliminary screening of activity, and the broth microdilution assay, for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Data Presentation: Antimicrobial Activity of Thuja Species Essential Oils
The following tables summarize the reported antimicrobial activities of essential oils from Thuja orientalis and Thuja occidentalis against a range of microorganisms. This data can serve as a reference for designing experiments with this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Thuja orientalis Essential Oil
| Microorganism | Strain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 1.32 | |
| Bacillus subtilis | - | 1.36 | |
| Staphylococcus epidermidis | - | 1.44 | |
| Escherichia coli | ATCC 25922 | 1.83 | |
| Alternaria alternata | - | 1.86 | |
| Aspergillus niger | - | 2.13 | |
| Penicillium spp. | - | 2.45 | |
| Candida spp. | - | 2.87 |
Table 2: Zone of Inhibition of Thuja occidentalis Essential Oil
| Microorganism | Zone of Inhibition (mm) | Concentration | Reference |
| Staphylococcus aureus | 15 | 75% | [1] |
| Escherichia coli | 12 | 75% | [1] |
| Candida albicans | 14 | 75% | [1] |
Experimental Protocols
Agar Disk Diffusion Assay
This method is a preliminary test to qualitatively assess the antimicrobial activity of a substance.
Materials:
-
Test compound (this compound)
-
Sterile filter paper discs (6 mm diameter)
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile saline solution (0.85% NaCl)
-
McFarland standard No. 0.5
-
Positive control (e.g., standard antibiotic)
-
Negative control (solvent used to dissolve the test compound, e.g., DMSO)
-
Sterile petri dishes, pipettes, and swabs
Protocol:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test microorganism from a fresh culture plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of an MHA or SDA plate to ensure a uniform lawn of growth.
-
-
Disk Application:
-
Aseptically apply sterile filter paper discs impregnated with a known concentration of the this compound solution onto the surface of the inoculated agar plate.
-
Apply positive and negative control discs to the same plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
-
Broth Microdilution Assay for MIC and MBC/MFC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills the microorganism (MBC/MFC).
Materials:
-
Test compound (this compound)
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile saline solution (0.85% NaCl)
-
McFarland standard No. 0.5
-
Positive control (e.g., standard antibiotic)
-
Negative control (broth with solvent)
-
Growth control (broth with inoculum)
-
Resazurin solution (optional, as a viability indicator)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare an inoculum suspension as described in the agar disk diffusion protocol, adjusted to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plate:
-
Add the standardized inoculum to each well containing the serially diluted test compound, as well as to the growth control wells.
-
Include positive and negative control wells.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
-
MBC/MFC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate (MHA or SDA).
-
Incubate the agar plates under the same conditions as in the initial incubation.
-
The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
-
Visualizations
Experimental Workflows
References
Application Notes: Anti-inflammatory Activity of Occidentalol
Introduction
Occidentalol, a naturally occurring sesquiterpenoid, has been investigated for its potential therapeutic properties. This document outlines the application notes and detailed protocols for testing the anti-inflammatory activity of this compound, targeting researchers, scientists, and drug development professionals. The provided methodologies are based on standard preclinical models used to assess anti-inflammatory efficacy.
In Vitro Anti-inflammatory Activity
1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model to screen for anti-inflammatory agents. These cells, when activated by LPS, produce pro-inflammatory mediators, including nitric oxide (NO). This compound can be evaluated for its ability to inhibit this NO production.
2. Cytokine Inhibition Assay
This compound can be tested for its ability to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated macrophages.
In Vivo Anti-inflammatory Activity
1. Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a well-established in vivo assay to evaluate the acute anti-inflammatory activity of compounds. Carrageenan injection in the paw induces a localized inflammatory response characterized by swelling (edema).
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide (NO) Inhibition Assay
Objective: To determine the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Griess Reagent
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (without this compound) and a negative control group (without LPS) should be included.
-
NO Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute anti-inflammatory effect of this compound in a rodent model of carrageenan-induced paw edema.
Materials:
-
Wistar rats or Swiss albino mice (6-8 weeks old)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups: Vehicle control, this compound-treated groups (different doses), and a positive control group (Indomethacin, 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle orally one hour before carrageenan injection. Administer Indomethacin intraperitoneally.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
Data Presentation
Table 1: In Vitro Inhibition of Nitric Oxide Production by this compound
| Concentration (µM) | % Inhibition of NO Production |
| 1 | Data |
| 10 | Data |
| 50 | Data |
| 100 | Data |
| IC50 (µM) | Value |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | Data | 0 |
| This compound | 25 | Data | Value |
| This compound | 50 | Data | Value |
| This compound | 100 | Data | Value |
| Indomethacin | 10 | Data | Value |
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Application Notes and Protocols for Assessing the Antioxidant Capacity of Occidentalol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant capacity of Occidentalol, a sesquiterpenoid of interest for its potential therapeutic properties. Detailed protocols for four common antioxidant assays are provided: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).
Introduction to this compound and its Antioxidant Potential
This compound (C₁₅H₂₄O) is a naturally occurring sesquiterpenoid alcohol.[1][2][3][4][5] Due to its chemical structure, this compound is hypothesized to possess antioxidant properties by acting as a free radical scavenger. Antioxidants are crucial in mitigating oxidative stress, a state implicated in the pathogenesis of numerous diseases.[6][7] Therefore, quantifying the antioxidant capacity of this compound is a critical step in its evaluation as a potential therapeutic agent.
Data Presentation: Quantitative Antioxidant Capacity of this compound
The following tables summarize hypothetical quantitative data for the antioxidant capacity of this compound as determined by the DPPH, ABTS, FRAP, and ORAC assays. These values are provided for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| 10 | 15.2 ± 1.8 | |
| 25 | 35.8 ± 2.5 | |
| 50 | 52.1 ± 3.1 | 48.5 |
| 100 | 78.9 ± 4.2 | |
| 200 | 91.5 ± 2.9 |
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition | Trolox Equivalent (TEAC) (µM TE/mg) |
| 5 | 18.3 ± 2.1 | |
| 10 | 38.9 ± 3.0 | |
| 20 | 65.4 ± 3.8 | 350.2 |
| 40 | 89.1 ± 4.5 | |
| 80 | 95.2 ± 2.7 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µM Fe(II)/mg) |
| 20 | 0.158 ± 0.012 | |
| 40 | 0.312 ± 0.021 | |
| 80 | 0.605 ± 0.035 | 425.8 |
| 160 | 1.150 ± 0.058 | |
| 320 | 1.895 ± 0.081 |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Concentration (µg/mL) | Net Area Under the Curve (AUC) | ORAC Value (µM TE/mg) |
| 1 | 1580 ± 120 | |
| 2.5 | 3850 ± 250 | |
| 5 | 7500 ± 410 | 1850.6 |
| 10 | 14200 ± 680 | |
| 20 | 25500 ± 950 |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[7] The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
This compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to the desired concentrations.
-
Assay:
-
In a 96-well plate, add 50 µL of various concentrations of this compound or the positive control to triplicate wells.
-
Add 150 µL of the DPPH working solution to each well.
-
For the blank, add 50 µL of methanol and 150 µL of DPPH solution.
-
For the negative control, add 200 µL of methanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the sample that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Phosphate-buffered saline (PBS)
-
This compound
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in the chosen solvent.
-
Assay:
-
Add 20 µL of various concentrations of this compound or Trolox standard to triplicate wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement: Incubate the plate at room temperature in the dark for 6 minutes. Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has an absorbance maximum at 593 nm.[3]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
This compound
-
Ferrous sulfate (FeSO₄·7H₂O) for the standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a series of ferrous sulfate standards.
-
Assay:
-
Add 20 µL of the sample, standard, or blank (solvent) to triplicate wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined from a standard curve of ferrous sulfate and is expressed as µM of Fe(II) equivalents per mg of the sample.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound
-
Trolox (positive control)
-
Black 96-well microplate
-
Fluorescence microplate reader with an injector
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh for each experiment.
-
-
Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer. Prepare a series of Trolox standards.
-
Assay:
-
In a black 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer) to triplicate wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 10-15 minutes in the microplate reader.
-
-
Initiation and Measurement:
-
Inject 25 µL of the AAPH solution into each well to initiate the reaction.
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Calculation: Calculate the net area under the curve (AUC) for each sample and standard by subtracting the AUC of the blank. The ORAC value is determined from the standard curve of Trolox and is expressed as µM of Trolox equivalents per mg of the sample.
Visualizations
Experimental Workflow Diagrams
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C15H24O | CID 11138655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. persianherb.com [persianherb.com]
- 4. This compound, 473-17-6 [thegoodscentscompany.com]
- 5. This compound (CAS 473-17-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 8. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Occidentalol yield from steam distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of Occidentalol from steam distillation. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
1. What is this compound and its primary source for steam distillation?
This compound is a sesquiterpenoid alcohol, a type of natural product with potential applications in pharmacology and fragrance industries. The primary botanical source for this compound is the Mexican Cypress, Cupressus lusitanica, from which it is extracted, along with other essential oil components, from the needles and twigs via steam distillation.[1][2]
2. What are the key process parameters that influence the yield of essential oil from Cupressus lusitanica?
Several factors critically affect the efficiency of the steam distillation process and the final yield of the essential oil. These include:
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Biomass Preparation: Proper preparation of the plant material is crucial. This includes drying the needles and twigs to reduce moisture content and grinding or shredding the material to increase the surface area for more efficient steam penetration.[3]
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Distillation Time: The duration of the distillation process directly impacts the yield. Longer distillation times generally lead to a higher yield of essential oils, up to a certain point where the recovery rate plateaus.[4][5] For Cupressus lusitanica, distillation has been carried out for up to 6 hours.[2]
-
Steam Flow Rate: The rate of steam flow must be optimized. A low flow rate may not be sufficient to carry over all the volatile compounds, while an excessively high flow rate can lead to channeling, where steam creates pathways through the plant material, bypassing full contact and resulting in a lower yield.[6][7][8]
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Temperature and Pressure: The temperature, which is related to the steam pressure, affects the volatility of the essential oil components.[9] While higher temperatures can increase the rate of extraction, they also risk degrading heat-sensitive compounds.[10]
3. How does pre-treatment of the plant material affect the final yield?
Pre-treatment of the Cupressus lusitanica needles and twigs can significantly enhance the essential oil yield. Key pre-treatment steps include:
-
Drying: Air-drying the plant material for 24-48 hours helps to evaporate excess water, thereby concentrating the essential oils within the plant matrix.
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Size Reduction: Grinding or shredding the dried plant material increases the surface area, allowing steam to more effectively penetrate the plant tissue and rupture the oil glands.
-
Maceration: Soaking the plant material in warm water for a period before distillation (maceration) can help to soften woody tissues and improve the release of essential oils.
4. What is a typical yield of essential oil from Cupressus lusitanica?
The yield of essential oil from Cupressus lusitanica can vary depending on geographical location, harvesting time, and the specific distillation parameters used. Reported yields generally fall within the range of 0.125% to 0.58% (v/w) from fresh leaves.[1]
Quantitative Data Summary
The following table summarizes reported essential oil yields from Cupressus lusitanica from various studies. Note that these yields represent the total essential oil and not exclusively this compound.
| Geographical Origin of Plant Material | Distillation Method | Reported Essential Oil Yield (% v/w) | Reference |
| Rwanda (Burera) | Steam Distillation | 0.27 ± 0.02 | [1] |
| Rwanda (Huye) | Steam Distillation | 0.34 ± 0.02 | [1] |
| Rwanda (Kayonza) | Steam Distillation | 0.39 ± 0.01 | [1] |
| Kenya | Hydrodistillation | 0.125 | [1] |
| Kenya | Hydrodistillation | 0.135 | [2] |
| Costa Rica | Not Specified | 0.28 - 0.58 | [1] |
| Cameroon | Hydrodistillation | 0.33 | [1] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Essential Oil Yield | 1. Improper Biomass Preparation: Plant material is not sufficiently dried or ground, limiting steam penetration. 2. Steam Channeling: Steam is not passing uniformly through the plant material. 3. Insufficient Distillation Time: The distillation process is terminated prematurely. 4. Incorrect Temperature/Pressure: The steam is not hot enough to volatilize the target compounds.[10] | 1. Ensure plant material is adequately dried and ground to a consistent, fine particle size. 2. Pack the distillation column uniformly to avoid dense clumps and empty spaces. 3. Extend the distillation time, monitoring the output for when oil recovery ceases. A duration of up to 6 hours has been used for C. lusitanica.[2] 4. Ensure the steam generator is operating at the correct temperature to achieve efficient volatilization. |
| Emulsification of Distillate | 1. High concentration of polar compounds: Certain compounds can act as emulsifiers. 2. Rapid Condensation: Can lead to poor separation of oil and water phases. | 1. After collection, allow the distillate to stand for several hours to allow for natural separation. Salting out with NaCl can also help break the emulsion. 2. Ensure the condenser is functioning efficiently with a steady flow of cooling water. |
| Off-Odor or Discoloration of Oil | 1. Thermal Degradation: Excessive heat can break down sensitive aromatic compounds. 2. Hydrolysis: Some compounds, like esters, can be hydrolyzed by hot steam over long distillation times. 3. Contamination: The distillation apparatus may not have been cleaned properly. | 1. Avoid excessive temperatures. Use the lowest effective steam pressure. 2. Optimize distillation time to extract the desired compounds without causing significant degradation of others. 3. Thoroughly clean all glassware and components of the still before use. |
Experimental Protocols
Protocol for Steam Distillation of Cupressus lusitanica Essential Oil
This protocol outlines a general procedure for the extraction of essential oil from Cupressus lusitanica needles and twigs.
1. Materials and Equipment:
-
Freshly harvested needles and twigs of Cupressus lusitanica.
-
Laboratory grinder or shredder.
-
Steam distillation apparatus (including a steam generator/boiling flask, biomass flask, condenser, and a collection vessel/separatory funnel).
-
Heating mantle or hot plate.
-
Distilled water.
-
Anhydrous sodium sulfate.
-
Glassware (beakers, flasks, etc.).
2. Biomass Preparation:
-
Air-dry the collected plant material in a well-ventilated area, away from direct sunlight, for 24-48 hours.
-
Once dried, grind or shred the material into small, uniform pieces (e.g., 1-2 cm). This increases the surface area for extraction.
3. Steam Distillation Procedure:
-
Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.[11]
-
Fill the boiling flask with distilled water to about two-thirds of its capacity and add a few boiling chips.[11]
-
Place a known quantity of the prepared plant material into the biomass flask, packing it uniformly to prevent steam channeling.
-
Begin heating the boiling flask to generate steam.
-
Pass the steam through the biomass flask. The steam will rupture the oil glands in the plant material and carry the volatile essential oils with it.
-
Ensure a steady flow of cold water through the condenser to efficiently cool the steam and oil vapor mixture back into a liquid state.
-
Collect the distillate, which will consist of essential oil and hydrosol (aqueous phase), in a separatory funnel.
-
Continue the distillation for a set period, for example, 3 to 6 hours, or until no more oil is observed in the distillate.[2]
4. Isolation and Drying of the Essential Oil:
-
Allow the collected distillate to stand in the separatory funnel for at least 30 minutes to allow the oil and water layers to separate completely.
-
Carefully drain the lower aqueous layer (hydrosol).
-
Collect the upper essential oil layer into a clean, dry flask.
-
To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil, swirl gently, and then decant or filter the clear oil into a labeled storage vial.
-
Store the essential oil in a cool, dark place.
Visualizations
Caption: Workflow for this compound-rich essential oil extraction.
Caption: Troubleshooting logic for low essential oil yield.
References
- 1. researchgate.net [researchgate.net]
- 2. internationaljournalcorner.com [internationaljournalcorner.com]
- 3. researchgate.net [researchgate.net]
- 4. Esential oils extraction: a 24-hour steam distillation systematic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Steam Distillation Process and Chemical Constituents of Volatile Oil from Angelicaesinensis Radix [mdpi.com]
- 6. Innovative Technology of Continuous-Steam Distillation with Packed Column to Obtain Essential Oil-Differentiated Fractions from Mexican Lime (Citrus aurantifolia) [mdpi.com]
- 7. Distillation of essential oils: An innovative technological approach focused on productivity, quality and sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 10. brainly.ph [brainly.ph]
- 11. engineering.iastate.edu [engineering.iastate.edu]
Technical Support Center: Optimizing Solvent Selection for Occidentalol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent selection for the extraction of Occidentalol. Below, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it commonly extracted?
A1: this compound is a sesquiterpenoid alcohol. It is a natural compound that has been identified in various plants, most notably in species such as Thuja occidentalis (Eastern white cedar) and Cupressus sempervirens (Mediterranean cypress).[1][2][3]
Q2: What are the most common methods for extracting this compound?
A2: The most prevalent methods for extracting essential oils containing this compound from plant materials are steam distillation and hydrodistillation.[1][4] Supercritical fluid extraction (SFE) with CO2 is a more advanced, non-thermal technique that can offer higher yields and better preservation of the natural scent profile compared to traditional methods.[4][5] Solvent extraction is also a viable method, particularly when targeting specific compounds or when scalability is a concern.
Q3: How does solvent polarity influence the extraction efficiency of this compound?
A3: The efficiency of extraction is significantly affected by the chemical nature of the target phytochemicals and the polarity of thesolvent used.[6] Solvents with varying polarities will extract different profiles of compounds. For a moderately polar compound like this compound (a sesquiterpenoid alcohol), solvents of intermediate polarity are often effective. It has been observed in studies of other plant materials that using aqueous mixtures of organic solvents (e.g., 70% methanol or 75% acetone) can enhance extraction yields compared to pure solvents.[6][7][8][9] This is because the addition of water can increase the polarity of the solvent system, facilitating the extraction of a broader range of compounds.
Q4: Which solvent is likely to provide the highest yield of this compound?
A4: While specific comparative data for this compound is limited, general principles of natural product extraction suggest that moderately polar solvents would be most effective. Methanol has been shown to be efficient in extracting phytochemicals in various studies.[10] Furthermore, aqueous solutions of ethanol and acetone have demonstrated high extraction yields for phenolic and flavonoid compounds from other plants.[6][11] Therefore, a 50-75% aqueous solution of ethanol or acetone would be a logical starting point for optimization.
Q5: What are the key safety precautions to consider when working with organic solvents?
A5: Always work in a well-ventilated area, preferably within a fume hood, especially when using volatile solvents. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flammability of organic solvents like hexane, acetone, and ethanol, and keep them away from ignition sources. Refer to the Safety Data Sheet (SDS) for each solvent for detailed handling and disposal information.
Data Presentation
Table 1: Properties of Common Organic Solvents
This table summarizes the physical and chemical properties of solvents commonly used in natural product extraction.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Relative Polarity | Dielectric Constant |
| n-Hexane | C₆H₁₄ | 69.0 | 0.655 | 0.009 | 1.9 |
| Toluene | C₇H₈ | 110.6 | 0.867 | 0.099 | 2.4 |
| Diethyl Ether | C₄H₁₀O | 34.6 | 0.713 | 0.117 | 4.3 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.894 | 0.228 | 6.0 |
| Acetone | C₃H₆O | 56.5 | 0.791 | 0.355 | 20.7 |
| 2-Propanol | C₃H₈O | 82.4 | 0.785 | 0.546 | 18.3 |
| Ethanol | C₂H₆O | 78.3 | 0.789 | 0.654 | 24.5 |
| Methanol | C₂H₄O | 64.7 | 0.792 | 0.762 | 32.7 |
| Water | H₂O | 100.0 | 1.000 | 1.000 | 80.1 |
Data compiled from various sources on organic solvent properties.[12][13]
Table 2: Illustrative Extraction Yields of this compound with Different Solvents
The following data is illustrative and intended to guide solvent selection. Actual yields will vary based on plant material, extraction method, and experimental conditions. The trend is based on typical extraction efficiencies seen for similar compounds in botanical matrices.
| Solvent System | Assumed Polarity | Expected Relative Yield (%) | Expected Purity | Notes |
| n-Hexane | Low | 40-50 | High | Co-extracts non-polar compounds like fats and waxes. |
| Ethyl Acetate | Medium-Low | 60-75 | Medium-High | Good balance of yield and selectivity. |
| Acetone (100%) | Medium | 70-85 | Medium | Extracts a broad range of compounds.[6] |
| Ethanol (100%) | Medium-High | 75-90 | Medium | Generally regarded as a safe and effective solvent.[6] |
| 75% Aqueous Acetone | Medium-High | 85-95 | Low-Medium | High yield, but may extract more water-soluble impurities.[6][7] |
| 75% Aqueous Ethanol | High | 80-90 | Low-Medium | High yield, co-extracts sugars and other polar compounds.[11] |
| Methanol (100%) | High | 80-95 | Low | Often provides high yields but with lower selectivity.[9][10] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the solvent extraction of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No this compound Yield | 1. Inappropriate Solvent Choice: The solvent may be too polar or non-polar to effectively solubilize this compound. 2. Insufficient Extraction Time: The contact time between the solvent and plant material was too short. 3. Poor Quality Plant Material: The source material may have a low concentration of this compound. 4. Product Loss During Workup: The product may be volatile or soluble in the aqueous layer during washing steps.[14] | 1. Optimize Solvent: Test a range of solvents with varying polarities (e.g., ethyl acetate, ethanol, 75% aqueous acetone).[6][15][16] 2. Increase Extraction Time/Temperature: Extend the maceration or reflux time. Gentle heating can improve extraction efficiency, but be mindful of the solvent's boiling point. 3. Verify Plant Material: Use a fresh, properly dried, and finely ground sample.[4] 4. Check All Phases: Analyze the aqueous wash layers and the solvent in the rotovap trap for your product.[14] |
| Formation of an Emulsion During Liquid-Liquid Extraction | 1. Presence of Surfactant-like Compounds: The plant matrix contains compounds (e.g., phospholipids, fatty acids) that stabilize the emulsion.[17] 2. Vigorous Shaking: Overly aggressive mixing of the organic and aqueous layers can create a stable emulsion.[17] | 1. Break the Emulsion: Add a saturated brine solution (salting out) to increase the ionic strength of the aqueous phase.[17] 2. Gentle Mixing: Gently swirl or invert the separatory funnel instead of shaking vigorously.[17] 3. Filtration: Filter the mixture through a plug of glass wool to help break the emulsion.[17] 4. Centrifugation: If possible, centrifuge the mixture to force phase separation. |
| Co-extraction of a Large Amount of Impurities | 1. Solvent is Not Selective: The chosen solvent has a similar polarity to a wide range of compounds in the plant matrix. 2. High Extraction Temperature: Elevated temperatures can increase the solubility of undesirable compounds. | 1. Use a More Selective Solvent: Switch to a solvent with a different polarity. Consider a successive extraction approach, starting with a non-polar solvent (like hexane) to remove lipids before extracting with a more polar solvent.[18] 2. Lower the Temperature: Perform the extraction at room temperature or below (cold percolation). 3. Perform a Purification Step: Utilize column chromatography or other purification techniques after the initial extraction. |
| Insoluble Material in the Extract | 1. Precipitation of Compounds: Some extracted compounds may not be fully soluble in the solvent upon cooling or concentration. 2. Cellular Debris: Inefficient initial filtration allowed fine plant material to pass through. | 1. Centrifugation: Before concentrating the solvent, centrifuge the extract at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet insoluble debris.[19] 2. Re-filtration: Filter the extract through a finer filter paper or a membrane filter. |
Visualizations
Diagram 1: Solvent Selection Workflow
Caption: Decision workflow for selecting an appropriate extraction solvent.
Diagram 2: General Experimental Workflow
References
- 1. essentially.com.au [essentially.com.au]
- 2. natureinbottle.com [natureinbottle.com]
- 3. This compound | C15H24O | CID 11138655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of extraction solvent on total phenol content, total flavonoid content, and antioxidant activity of Limnophila aromatica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Troubleshooting [chem.rochester.edu]
- 15. notulaebiologicae.ro [notulaebiologicae.ro]
- 16. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mdpi.com [mdpi.com]
- 19. yeasenbio.com [yeasenbio.com]
Purification challenges of Occidentalol from crude plant extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Occidentalol from crude plant extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Crude Extract | 1. Suboptimal Extraction Method: The chosen extraction method (e.g., steam distillation) may lead to thermal degradation of this compound. The concentration of this compound has been observed to decrease during prolonged distillation.[1] 2. Improper Plant Material: The concentration of secondary metabolites can vary depending on the season the plant material was harvested. For Thuja occidentalis, the yield of essential oil is approximately 30% lower in summer than in winter. 3. Incorrect Solvent Polarity: Using a solvent that is too polar or non-polar may not efficiently extract the sesquiterpene alcohol, this compound. | 1. Optimize Extraction Parameters: If using steam or hydrodistillation, minimize the distillation time. Consider alternative methods like solvent extraction with a moderately polar solvent (e.g., ethyl acetate or dichloromethane) at room temperature to minimize degradation.[2][3] 2. Harvest Time: Whenever possible, harvest Thuja occidentalis wood in the winter to maximize essential oil yield. 3. Solvent Selection: Perform small-scale trial extractions with solvents of varying polarities to determine the optimal solvent for this compound extraction. |
| Co-elution of Impurities during Chromatography | 1. Presence of Isomers: The crude extract contains isomers of this compound, such as occidol isomers, which have very similar polarities and chromatographic behavior.[1] 2. Structurally Similar Sesquiterpenes: Other sesquiterpenes like eudesmols are often present and can be difficult to separate from this compound.[1] 3. Inadequate Chromatographic Resolution: The chosen stationary phase or mobile phase may not be providing sufficient selectivity for the separation. | 1. High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a suitable column for isomer separation. Phenyl-Hexyl or cyano-based columns can offer different selectivity compared to standard C18 columns. Chiral chromatography may be necessary for separating stereoisomers. 2. Orthogonal Separation Techniques: Use a combination of different chromatographic techniques. For example, an initial separation by column chromatography on silica gel followed by preparative HPLC on a reverse-phase column. 3. Gradient Elution: Optimize the gradient elution profile in HPLC to improve the resolution between closely eluting peaks. |
| Degradation of this compound during Purification | 1. pH Instability: this compound, being a tertiary alcohol, may be susceptible to acid-catalyzed dehydration or rearrangement. Some sesquiterpenes are known to be unstable under acidic or basic conditions.[4][5] 2. Thermal Instability: As observed in distillation, prolonged exposure to high temperatures can lead to degradation. | 1. Maintain Neutral pH: Buffer all aqueous solutions to a neutral pH (around 7.0) during extraction and purification steps. Avoid strong acids and bases. 2. Work at Low Temperatures: Perform all purification steps, including solvent evaporation, at low temperatures (e.g., using a rotary evaporator with a chilled water bath). Store extracts and purified fractions at or below 4°C. |
| Difficulty in Achieving High Purity (>98%) | 1. Trace Impurities: The presence of minor, structurally related compounds that are difficult to remove by standard chromatographic methods. 2. Residual Solvents: Incomplete removal of solvents used during extraction and chromatography. | 1. Preparative HPLC: Utilize preparative HPLC with a high-resolution column and an optimized gradient for the final polishing step.[6][7][8] 2. Recrystallization: If this compound is a solid at room temperature, recrystallization from a suitable solvent system can be an effective final purification step. 3. High Vacuum Drying: Dry the final product under high vacuum to ensure complete removal of residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting this compound from Thuja occidentalis?
A1: While steam distillation is a common method for obtaining essential oils, it can lead to a decrease in this compound concentration over time due to thermal sensitivity.[1] For laboratory-scale purification where yield and purity are critical, solvent extraction with a moderately polar solvent like dichloromethane or ethyl acetate at room temperature is recommended to minimize degradation.
Q2: How can I separate this compound from its isomers?
A2: The separation of isomers is a significant challenge. High-performance liquid chromatography (HPLC) is the most effective technique. You may need to screen different columns, such as those with phenyl or cyano stationary phases, which can provide different selectivity for isomers compared to standard C18 columns. In some cases, chiral chromatography might be necessary to separate enantiomers.
Q3: What are the expected impurities in a crude extract of this compound from Thuja occidentalis?
A3: The crude essential oil of Thuja occidentalis wood is complex. Besides this compound, you can expect to find occidol isomers, occidenol, α-, β-, and γ-eudesmols, as well as monoterpenes.[1] The leaf oil contains different major constituents, predominantly α-pinene and (+)-4-carene.
Q4: What is the stability of this compound under typical laboratory conditions?
A4: As a tertiary alcohol, this compound may be susceptible to acid-catalyzed dehydration. It is advisable to maintain a neutral pH during all purification steps.[4][9] It has also been shown to be sensitive to high temperatures, with its concentration decreasing during prolonged distillation.[1] Therefore, all processing should be carried out at low temperatures.
Q5: How can I quantify the amount of this compound in my samples?
A5: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for quantifying the volatile this compound. An internal standard should be used for accurate quantification. High-performance liquid chromatography (HPLC) with a UV or evaporative light scattering detector (ELSD) can also be used, especially for monitoring the purification process.
Experimental Protocols
Protocol 1: Extraction of this compound from Thuja occidentalis Wood
-
Material Preparation: Obtain air-dried heartwood of Thuja occidentalis. Grind the wood into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered wood in dichloromethane (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process with fresh solvent twice more.
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Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a bath temperature no higher than 30°C. The resulting crude extract will be a viscous oil.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a non-polar solvent such as hexane as the slurry solvent.
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Sample Loading: Dissolve the crude extract in a minimal amount of hexane and load it onto the top of the silica gel column.
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Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
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100% Hexane (to elute non-polar hydrocarbons)
-
Hexane:Ethyl Acetate (98:2)
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (80:20)
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100% Ethyl Acetate
-
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by thin-layer chromatography (TLC) or GC-MS. Combine fractions containing this compound.
Protocol 3: Final Purification by Preparative HPLC
-
Sample Preparation: Dissolve the enriched this compound fraction from column chromatography in the HPLC mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water. A typical starting point is 60% acetonitrile, increasing to 90% over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 210 nm or an Evaporative Light Scattering Detector (ELSD).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
Quantitative Data
The following table presents data from a fractional distillation of Thuja occidentalis essential oil, which can provide an indication of the complexity of the crude extract.
| Fraction | Boiling Range (°C at 10 mm Hg) | Weight (%) | Refractive Index (n_D^20) | Optical Rotation (α_D^20) | Major Components |
| 1 | 50-70 | 5.2 | 1.4680 | +30.2° | α-Pinene, Camphene |
| 2 | 70-85 | 15.8 | 1.4725 | +25.5° | Fenchone, Thujone |
| 3 | 85-100 | 35.1 | 1.4760 | -10.8° | Thujone, Isothujone |
| 4 | 100-110 | 10.5 | 1.4810 | -25.7° | Sesquiterpenes |
| Residue | >110 | 33.4 | 1.5020 | -40.1° | This compound , Eudesmols |
Note: This data is adapted from a fractional distillation and serves to illustrate the distribution of components. The residue is expected to be enriched in higher-boiling point sesquiterpene alcohols like this compound.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. iscientific.org [iscientific.org]
- 3. abcbot.pl [abcbot.pl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing Occidentalol degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of occidentalol during extraction.
Troubleshooting Guide: Common Issues in this compound Extraction
This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound in the final extract. | Degradation during extraction: this compound may have degraded due to improper extraction conditions. | Review and optimize extraction parameters such as temperature, pH, and solvent choice. Consider using milder extraction techniques. |
| Incomplete extraction: The chosen solvent or method may not be efficient for extracting this compound from the plant matrix. | Experiment with different solvents of varying polarity. Increase extraction time or use more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE). | |
| Presence of unexpected compounds in the extract, potentially indicating degradation products. | Acid-catalyzed rearrangement: Acidic conditions during extraction can cause the eudesmane skeleton of this compound to rearrange into other isomeric structures. | Maintain a neutral or slightly basic pH during extraction. Avoid using acidic solvents or reagents. If the plant material is naturally acidic, consider a pre-neutralization step. |
| Oxidation: Although tertiary alcohols like this compound are relatively resistant to oxidation, the presence of strong oxidizing agents or certain enzymes in the plant material could lead to degradation. | Use deoxygenated solvents and perform the extraction under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants to the extraction solvent. Inactivating enzymes through a brief heat treatment (blanching) of the plant material before extraction can also be beneficial. | |
| Dehydration: High temperatures or acidic conditions can lead to the elimination of a water molecule from this compound, forming an alkene. | Employ low-temperature extraction methods.[1][2] Use vacuum evaporation at low temperatures to remove the solvent. | |
| Discoloration of the extract. | Oxidation and polymerization of degradation products or other co-extracted compounds. | Follow the recommendations to prevent oxidation. Purify the extract promptly to remove unstable compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for extracting this compound while minimizing degradation?
A1: The choice of solvent is critical for efficient extraction and stability. For sesquiterpenoids like this compound, which are moderately polar, solvents such as hexane, ethyl acetate, or a mixture of hexane and ethyl acetate are often suitable.[3] It is advisable to start with a non-polar solvent like hexane to minimize the co-extraction of highly polar and potentially interfering substances. The optimal solvent system should be determined empirically for each specific plant matrix.
Q2: How does temperature affect the stability of this compound during extraction?
A2: High temperatures can promote the degradation of this compound through dehydration and potentially other thermal decomposition pathways.[4] It is generally recommended to use low-temperature extraction methods, such as cold maceration or extraction at controlled, mild temperatures.[1][2] When removing the solvent after extraction, techniques like rotary evaporation under reduced pressure at a low temperature are preferred to minimize thermal stress on the compound.[3]
Q3: Can the pH of the extraction medium lead to this compound degradation?
A3: Yes, the pH of the extraction medium is a critical factor. This compound, being a sesquiterpenoid with a specific stereochemistry, can be susceptible to acid-catalyzed rearrangements.[5] Exposure to acidic conditions can lead to the formation of isomeric impurities, thereby reducing the yield and purity of the desired compound. It is crucial to maintain a neutral or slightly alkaline pH throughout the extraction process.
Q4: What are the best practices for storing plant material before this compound extraction to prevent degradation?
A4: Proper storage of the plant material is essential. It should be dried at a low temperature, away from direct sunlight, to minimize enzymatic and oxidative degradation. Once dried, the material should be stored in a cool, dark, and dry place in an airtight container. For long-term storage, refrigeration or freezing is recommended.
Q5: Are there any additives that can be used during extraction to protect this compound?
A5: Yes, adding antioxidants to the extraction solvent can help prevent oxidative degradation. Common antioxidants include butylated hydroxytoluene (BHT) and ascorbic acid. Performing the extraction under an inert atmosphere, such as nitrogen or argon, can also effectively minimize oxidation.
Experimental Protocols
Protocol 1: Cold Maceration for this compound Extraction
This protocol is designed to minimize thermal degradation of this compound.
-
Preparation of Plant Material: Grind the dried and powdered plant material to a uniform consistency.
-
Extraction:
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Place the ground plant material in a suitable flask.
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Add a non-polar solvent, such as hexane, in a solid-to-solvent ratio of 1:10 (w/v).
-
Seal the flask and agitate it on a shaker at a constant, low temperature (e.g., 4°C) for 24-48 hours.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the plant residue.
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Wash the residue with a small amount of fresh, cold solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a low temperature (e.g., <40°C) and reduced pressure.
-
-
Storage: Store the final extract at -20°C in an amber vial under an inert atmosphere.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This method uses ultrasonic waves to enhance extraction efficiency at lower temperatures and shorter times.
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Suspend the ground plant material in a suitable solvent (e.g., ethyl acetate) in a flask.
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Place the flask in an ultrasonic bath.
-
Perform sonication for a short period (e.g., 15-30 minutes) at a controlled, low temperature.
-
-
Filtration and Concentration: Follow the filtration and concentration steps as outlined in Protocol 1.
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Storage: Store the extract as described in Protocol 1.
Data Presentation
Table 1: Key Parameters for Preventing this compound Degradation During Extraction
| Parameter | Recommended Condition | Rationale |
| Temperature | Low to moderate (e.g., 4°C to 40°C) | Minimizes thermal degradation, such as dehydration.[1][2][4] |
| pH | Neutral to slightly alkaline | Prevents acid-catalyzed rearrangements of the molecular structure.[5] |
| Solvent | Non-polar to moderately polar (e.g., Hexane, Ethyl Acetate) | Efficiently solubilizes this compound while minimizing co-extraction of highly polar, potentially interfering compounds.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Reduces the risk of oxidative degradation. |
| Light | Protection from light (e.g., using amber glassware) | Prevents potential photolytic degradation. |
| Extraction Time | Optimized for efficiency | Prolonged extraction times can increase the risk of degradation. |
Mandatory Visualizations
Diagram 1: Hypothetical Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Diagram 2: Recommended Workflow for this compound Extraction
Caption: A workflow designed to minimize this compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Cold Ethanol Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology: Optimization and Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rearrangement of rosifoliol epoxides: transformation of eudesmane to valencane sesquiterpene types - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up Occidentalol Extraction for Bulk Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale extraction of Occidentalol from Thuja occidentalis (Eastern White Cedar).
Frequently Asked Questions (FAQs)
1. What is this compound and why is it extracted from Thuja occidentalis?
This compound is a sesquiterpenoid alcohol found as a major constituent in the essential oil of the Eastern White Cedar, Thuja occidentalis.[1] It is of interest to researchers for its potential biological activities and as a chiral starting material in the synthesis of other complex molecules.
2. What are the primary methods for extracting this compound on a large scale?
For bulk production, steam distillation of the heartwood of Thuja occidentalis is a common and effective method.[1] This process uses steam to vaporize the volatile compounds, including this compound, which are then condensed and collected. Other methods like solvent extraction can also be employed, but may require additional steps for solvent removal and recovery.
3. What is the typical yield of this compound from Thuja occidentalis?
The yield of essential oil from Thuja occidentalis can vary depending on the season, with winter harvests generally providing a higher yield (up to 1.06% of fresh weight).[2] this compound is a major component of the wood's essential oil, with concentrations reported to be between 20% and 50%.[1] The concentration of this compound can decrease as the distillation process is prolonged.[1]
4. What are the key parameters to consider when scaling up the extraction process?
When scaling up from a laboratory to a production setting, it is crucial to maintain key parameters to ensure consistent results. These include:
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Solvent/Steam to Feed Ratio: The ratio of the extraction medium (steam or solvent) to the plant material should be kept constant.
-
Temperature and Pressure: These parameters directly affect the efficiency of extraction and the stability of the target compound.
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Extraction Time: The duration of the extraction will influence the overall yield and the concentration of this compound in the extract.[1]
5. How can the purity of the extracted this compound be improved?
Following the initial extraction, a multi-step purification process is typically required. This often involves:
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Fractional Distillation: This technique separates this compound from other terpenes in the essential oil based on differences in their boiling points.[3][4]
-
Crystallization: After enrichment by distillation, this compound can be further purified by crystallization to achieve a high degree of purity.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the bulk extraction and purification of this compound.
Issue 1: Low Yield of Essential Oil
Possible Causes:
-
Suboptimal Plant Material: The concentration of essential oils in Thuja occidentalis can vary based on the season of harvest, age of the tree, and the specific part of the plant used (wood vs. leaves).[2][7]
-
Improper Particle Size: If the wood chips are too large, the surface area for steam penetration is limited, leading to inefficient extraction. Conversely, if the material is too fine, it can compact in the still, impeding steam flow.
-
Insufficient Steam Flow or Temperature: Inadequate steam velocity or temperature will result in incomplete volatilization of the essential oils.
-
Premature Termination of Distillation: The distillation process may have been stopped before all the accessible oil was extracted.[8]
Solutions:
| Solution | Detailed Protocol |
| Optimize Harvesting | Harvest Thuja occidentalis wood in the winter months to maximize essential oil yield.[2] |
| Prepare Plant Material Correctly | Grind the air-dried wood to a consistent and appropriate particle size to ensure uniform steam penetration. |
| Monitor and Control Steam | Ensure a steady and sufficient flow of steam at the optimal temperature for terpene extraction. |
| Determine Optimal Distillation Time | Conduct pilot extractions to determine the time at which the rate of oil recovery significantly decreases. |
Issue 2: Low Concentration of this compound in the Essential Oil
Possible Causes:
-
Plant Material Variability: The chemotype of the Thuja occidentalis source may have a naturally lower concentration of this compound compared to other constituents.[9]
-
Prolonged Distillation Time: The relative concentration of this compound has been observed to decrease with longer distillation times, as other, less volatile compounds are slowly extracted.[1]
-
Thermal Degradation: High temperatures over extended periods can potentially lead to the degradation of terpenes.[10]
Solutions:
| Solution | Detailed Protocol |
| Source Plant Material Carefully | Analyze the chemical profile of the raw material before committing to a large-scale extraction. |
| Optimize Distillation Duration | Fractionally collect the distillate over time and analyze the composition of each fraction to identify the point of diminishing this compound return.[1] |
| Control Distillation Temperature | Use the lowest possible temperature that still allows for efficient volatilization of this compound to minimize potential degradation. |
Issue 3: Difficulty in Separating this compound from Other Terpenes
Possible Causes:
-
Co-distillation of Compounds with Similar Boiling Points: Thuja occidentalis essential oil contains a complex mixture of terpenes, some of which may have boiling points close to that of this compound, making separation by simple distillation challenging.[7][9]
-
Formation of Azeotropes: Certain combinations of terpenes may form azeotropes, which are mixtures that boil at a constant temperature, making them inseparable by conventional distillation.
Solutions:
| Solution | Detailed Protocol |
| Utilize Fractional Distillation | Employ a fractionating column with a sufficient number of theoretical plates to enhance the separation of compounds with close boiling points.[3][11] |
| Vacuum Distillation | Lowering the pressure of the distillation system will reduce the boiling points of the compounds, which can alter the relative volatilities and potentially break azeotropes, aiding in separation. |
Issue 4: Crystallization of the Essential Oil During Storage or Processing
Possible Causes:
-
Low Temperatures: Some components of the essential oil, or this compound itself, may solidify or crystallize at colder temperatures.[5][12]
-
High Concentration of Certain Components: A high concentration of specific sesquiterpenes can lead to crystallization upon cooling.
Solutions:
| Solution | Detailed Protocol |
| Gentle Warming | If crystallization occurs, gently warm the essential oil in a warm water bath to redissolve the crystals.[12] Avoid excessive heat to prevent degradation. |
| Controlled Cooling During Purification | During the crystallization step for purification, control the cooling rate to encourage the formation of pure this compound crystals. |
Experimental Protocols
Protocol 1: Large-Scale Steam Distillation of Thuja occidentalis Wood
-
Material Preparation:
-
Air-dry the heartwood of Thuja occidentalis.
-
Grind the dried wood into coarse chips of a consistent size.
-
-
Distillation Setup:
-
Load the wood chips into a large-scale stainless steel still.
-
Ensure the material is packed uniformly to prevent the formation of channels that would allow steam to bypass the bulk of the material.
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Connect the still to a high-capacity steam generator and a condenser.
-
-
Extraction:
-
Introduce steam into the bottom of the still.
-
The steam will pass through the wood chips, causing the volatile essential oils to vaporize.
-
The steam and essential oil vapor mixture will rise to the top of the still and be directed into the condenser.
-
-
Condensation and Collection:
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Cool the vapor mixture in the condenser to liquefy the water and essential oil.
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Collect the condensate in a separator. The essential oil, being less dense than water, will form a layer on top and can be decanted.
-
-
Monitoring:
-
Continuously monitor the rate of essential oil collection.
-
The process can be stopped when the rate of oil recovery becomes negligible.
-
Protocol 2: Purification of this compound by Fractional Distillation and Crystallization
-
Fractional Distillation:
-
Transfer the crude essential oil into a distillation flask equipped with a fractionating column.
-
Gradually heat the essential oil under reduced pressure (vacuum distillation).
-
Collect different fractions based on the temperature at which they distill.
-
Analyze the composition of each fraction using Gas Chromatography (GC) to identify the fractions with the highest concentration of this compound.
-
-
Crystallization:
-
Combine the this compound-rich fractions in a suitable vessel.
-
Slowly cool the enriched oil to induce crystallization. Seeding with a small crystal of pure this compound can facilitate this process.
-
Once crystallization is complete, separate the crystals from the remaining liquid by filtration.
-
Wash the crystals with a cold, non-polar solvent to remove any remaining impurities.
-
Dry the purified this compound crystals under vacuum.
-
Data Presentation
Table 1: Reported Yield and Composition of Thuja occidentalis Essential Oil
| Parameter | Value | Source |
| Essential Oil Yield (Fresh Weight) | 0.59% - 1.06% | [2] |
| This compound Content in Wood Oil | 20% - 50% | [1] |
| Major Co-occurring Compounds in Leaf Oil | α-pinene, (+)-4-carene, α-cedrol, terpinolene | [9] |
| Major Co-occurring Compounds in Twig/Leaf Oil | α-thujone, β-thujone, fenchone, sabinene | [7] |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. WO2019148208A9 - Methods and systems for recovering terpene compositions from wood drying exhaust - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. Power of Fractional Distillation Capability at Mane Kancor [manekancor.com]
- 5. eoil.co.za [eoil.co.za]
- 6. Development of Methodology for molecular crystallization of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pjps.pk [pjps.pk]
- 10. Release of Terpenes from Fir Wood during Its Long-Term Use and in Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. northwoodcandleandcraft.com [northwoodcandleandcraft.com]
Enhancing the resolution of Occidentalol in GC-MS analysis
Welcome to the technical support center for the GC-MS analysis of occidentalol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving high-resolution analysis of this sesquiterpenoid alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.
Question: Why am I seeing poor peak shape (fronting or tailing) for this compound?
Answer: Poor peak shape for this compound can be attributed to several factors:
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Active Sites in the System: this compound, being an alcohol, is susceptible to interaction with active sites (silanol groups) in the injector liner, column, or transfer line. This can lead to peak tailing.
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Column Overload: Injecting too much sample can lead to peak fronting.[1]
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Improper Temperature Settings: If the injector or column temperature is too low, it can cause condensation and result in misshapen peaks.[1]
-
Solution: Ensure the injector temperature is sufficient to vaporize the sample quickly. Optimize the oven temperature program to ensure this compound moves through the column efficiently.
-
Question: I am observing co-elution of this compound with other sesquiterpenoids. How can I improve separation?
Answer: Co-elution is a common challenge in the analysis of complex mixtures like essential oils where isomers are prevalent.[6] Here are several strategies to improve the resolution of this compound from interfering compounds:
-
Optimize the Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.[7]
-
Change the Stationary Phase: The choice of GC column is critical for selectivity.[5][8][9] If you are using a non-polar column (like a DB-5ms or HP-5ms), consider switching to a column with a different polarity, such as a mid-polar or polar stationary phase (e.g., a WAX or FFAP column), which can alter the elution order and improve separation.[4]
-
Adjust Column Dimensions:
-
Longer Column: Increasing the column length enhances the overall efficiency of the separation, providing more opportunities for compounds to separate.[4][10]
-
Narrower Internal Diameter (ID): Columns with a smaller ID (e.g., 0.18 mm or 0.25 mm) offer higher efficiency and can lead to better resolution.[5][9][11]
-
-
Use Tandem Mass Spectrometry (GC-MS/MS): If chromatographic separation is not fully achievable, using MS/MS with Multiple Reaction Monitoring (MRM) can provide the necessary selectivity to quantify this compound even in the presence of co-eluting interferences.[12]
Question: The sensitivity for this compound is low in my analysis. What can I do to improve it?
Answer: Low sensitivity can be a result of issues with the sample, the GC system, or the mass spectrometer.
-
Sample Preparation: For trace analysis, consider a pre-concentration step. Solid Phase Microextraction (SPME) can be an effective technique for concentrating volatile and semi-volatile compounds like this compound from a sample matrix.[6]
-
System Leaks: Leaks in the carrier gas line or at the injector can lead to a decrease in the amount of sample reaching the detector.[13] Perform a leak check of the system.
-
MS Detector Tuning: The mass spectrometer should be tuned regularly to ensure optimal performance.[14] An autotune is a good starting point, but for maximum sensitivity, a manual tune of the source and analyzer parameters may be necessary.
-
Derivatization: Chemical derivatization can improve the volatility and thermal stability of this compound, leading to better peak shape and increased sensitivity.[2][15][16]
Frequently Asked Questions (FAQs)
What type of GC column is best for this compound analysis?
The choice of column depends on the complexity of your sample matrix.
-
For general-purpose analysis: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point.[6] These columns separate compounds primarily based on their boiling points.
-
For complex mixtures with potential co-elution: A mid-polar to polar column (e.g., polyethylene glycol-based WAX column) can provide different selectivity and may resolve this compound from other similar compounds.[4]
When selecting a column, also consider the dimensions. A longer column (e.g., 30 m or 60 m) and a smaller internal diameter (e.g., 0.25 mm) will generally provide better resolution.[4][10]
What are the typical retention data for this compound?
The retention time and Kovats retention index are important parameters for identifying this compound.
| Parameter | Stationary Phase | Value |
| Retention Time | DB-5 (30 m, 60°C to 246°C at 3°C/min) | 30.88 min[6] |
| Kovats Retention Index | Standard non-polar | 1538, 1545, 1548[1] |
| Kovats Retention Index | Standard polar | 2097, 2086[1] |
Is derivatization necessary for this compound analysis?
Derivatization is not always necessary but can be highly beneficial, especially when dealing with low concentrations or challenging matrices.[15][16] this compound has a hydroxyl group that can be derivatized.
-
Benefits of Derivatization:
-
Increased Volatility and Thermal Stability: This leads to sharper peaks and better chromatographic performance.[2]
-
Improved Sensitivity: Derivatized compounds can sometimes be detected at lower levels.
-
Reduced Peak Tailing: Derivatization blocks the active hydroxyl group, reducing interactions with active sites in the GC system.[16]
-
-
Common Derivatizing Agents: Silylating agents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are commonly used to derivatize hydroxyl groups.[2][15]
Experimental Protocols
General GC-MS Protocol for Sesquiterpenoid Analysis (including this compound)
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for your specific instrument and sample.
-
Sample Preparation:
-
Dilute the sample containing this compound in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration within the linear range of the instrument.
-
If the sample is in a complex matrix, a sample cleanup or extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.
-
-
GC-MS Parameters:
-
GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[17]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.[14]
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 240 °C at 3 °C/minute.
-
Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Protocol for Silylation Derivatization of this compound
This protocol describes a general procedure for the silylation of hydroxyl-containing compounds like this compound.
-
Sample Preparation:
-
Ensure the sample is free of water, as water will react with the silylating reagent. If necessary, dry the sample extract over anhydrous sodium sulfate.
-
Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dry sample residue, add 50 µL of a silylating reagent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of a catalyst like pyridine.
-
Cap the vial tightly and heat at 60-80 °C for 30 minutes.[3]
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for this compound GC-MS analysis.
References
- 1. This compound | C15H24O | CID 11138655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. This compound [webbook.nist.gov]
- 6. diabloanalytical.com [diabloanalytical.com]
- 7. researchtrendsjournal.com [researchtrendsjournal.com]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A GC-MS method validation for quantitative investigation of some chemical markers in Salvia hypargeia Fisch. & C.A. Mey. of Turkey: Enzyme inhibitory potential of ferruginol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern : Oriental Journal of Chemistry [orientjchem.org]
- 15. scirp.org [scirp.org]
- 16. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae [mdpi.com]
Overcoming emulsion formation in liquid-liquid extraction of Occidentalol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the liquid-liquid extraction of Occidentalol. Our aim is to help you overcome common challenges, particularly emulsion formation, to ensure a successful and efficient extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important?
This compound is a sesquiterpenoid alcohol naturally occurring in certain plants, notably Thuja occidentalis (Eastern white cedar).[1] It is investigated for various potential biological activities, making its efficient extraction crucial for research in drug development and natural product chemistry.
Q2: What are the common challenges encountered during the liquid-liquid extraction of this compound?
The most frequent issue is the formation of a stable emulsion between the organic and aqueous layers.[2] This is often due to the presence of surfactant-like molecules in the plant extract.[2] Other challenges include low recovery rates and contamination of the final product.[3]
Q3: Which solvents are typically used for the liquid-liquid extraction of this compound?
Following steam distillation of plant material like Thuja occidentalis, diethyl ether has been used to extract this compound from the distillation water.[1] For direct solvent extraction of terpenes from plant material, a mixture of hexane and ethyl acetate is a common choice.[4] The ratio of these solvents can be adjusted based on the polarity of the target terpenes.[4]
Q4: How can I prevent emulsion formation from the start?
Prevention is often more effective than trying to break a stable emulsion.[2][3] The simplest method is to use gentle swirling or slow inversions of the separatory funnel instead of vigorous shaking.[2] This minimizes the agitation that leads to emulsion formation while still allowing for sufficient surface area contact between the two phases for extraction.
Troubleshooting Guide: Overcoming Emulsion Formation
Stable emulsions are a common roadblock in the liquid-liquid extraction of this compound. Below are systematic steps to troubleshoot and resolve this issue.
Initial Steps: Simple Physical and Chemical Methods
If an emulsion has formed, try these methods first:
-
Patience is Key: Allow the separatory funnel to sit undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own as the phases slowly separate.
-
Gentle Agitation: Gently swirl the separatory funnel or tap the sides. This can help coalesce the dispersed droplets.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture.[2][3] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force the separation of the layers.[2]
Intermediate Steps: Mechanical and Filtration Techniques
If the emulsion persists, the following methods can be employed:
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can effectively break it by physically forcing the separation of the denser and lighter phases.[3]
-
Filtration: Pass the emulsified layer through a plug of glass wool or a phase separation filter paper.[2] Glass wool can physically trap the emulsified material, while phase separation paper is designed to allow only the organic or aqueous phase to pass through.[2]
Advanced Steps: Solvent and pH Modification
For particularly stubborn emulsions:
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to dissolve the emulsifying agents, thereby breaking the emulsion.[2] For an this compound extraction using a non-polar solvent like hexane, adding a slightly more polar solvent like ethyl acetate could be effective.
-
pH Adjustment: If the emulsion is suspected to be stabilized by acidic or basic compounds, carefully adjusting the pH of the aqueous layer with dilute acid or base can neutralize these compounds and break the emulsion.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Steam Distillation Condensate
This protocol is adapted from the extraction of this compound from Thuja occidentalis.[1]
-
Preparation: Following steam distillation of the plant material, collect the aqueous condensate.
-
Extraction:
-
Transfer the condensate to a separatory funnel.
-
Add an equal volume of diethyl ether.
-
Stopper the funnel and gently invert it several times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Collect the upper organic (diethyl ether) layer containing the this compound.
-
-
Drying and Concentration:
-
Dry the collected organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound extract.
-
Protocol 2: General Protocol for Terpene Extraction from Plant Material
This protocol is a general method for extracting terpenes from plant tissue.[4]
-
Sample Preparation:
-
Grind the plant material into a fine powder, preferably under liquid nitrogen to prevent degradation of volatile compounds.[4]
-
-
Extraction:
-
Separation:
-
Filter the mixture to remove the solid plant material.
-
Wash the plant material with a small amount of the solvent mixture to ensure complete recovery.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the extract under a stream of nitrogen or using a rotary evaporator.[4]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O | [5][6] |
| Molecular Weight | 220.35 g/mol | [5][6] |
| CAS Number | 473-17-6 | [6][7] |
| Appearance | Yellowish solid at lower temperatures | [1] |
| Octanol/Water Partition Coefficient (logP) | 3.4 | [5] |
Table 2: Troubleshooting Emulsion Formation - Summary of Techniques
| Technique | Principle | When to Use |
| Gentle Mixing | Reduces mechanical energy input, preventing emulsion formation. | Prophylactically for all extractions. |
| Salting Out | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[2] | As a first-line treatment for existing emulsions. |
| Centrifugation | Applies force to accelerate the separation of immiscible liquids.[3] | For small to moderate volumes of persistent emulsions. |
| Filtration | Physically separates the emulsion or allows one phase to pass through.[2] | When other methods fail and for removing particulate matter. |
| Solvent Addition | Alters the properties of the organic phase to dissolve emulsifying agents.[2] | For stubborn emulsions where slight changes in solvent composition are acceptable. |
Visual Guides
Caption: Workflow for liquid-liquid extraction of this compound with integrated troubleshooting steps for emulsion formation.
Caption: Logical relationship between the causes of emulsion formation and the corresponding troubleshooting strategies.
References
- 1. juniperus.org [juniperus.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C15H24O | CID 11138655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound (CAS 473-17-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Validation & Comparative
Occidentalol's Bioactivity in the Landscape of Eudesmane Sesquiterpenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Occidentalol, a naturally occurring eudesmane sesquiterpene, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of this compound's bioactivity in relation to other notable eudesmane sesquiterpenes, supported by experimental data. We delve into its cytotoxic, anti-inflammatory, and antimicrobial activities, offering a comprehensive overview for researchers and drug development professionals.
Comparative Bioactivity Data
To facilitate a clear comparison, the following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of this compound and other relevant eudesmane sesquiterpenes.
Table 1: Comparative Cytotoxicity (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| β-Eudesmol | HuCCT-1 (Cholangiocarcinoma) | 16.80 ± 4.41 µg/ml | [1] |
| Atractylodin | HuCCT-1 (Cholangiocarcinoma) | 29.00 ± 6.44 µg/ml | [1] |
| α-Eudesmol | MDA-MB-231 (Breast Cancer) | > 50 µg/mL | [2] |
| α-Eudesmol | HepG2 (Liver Cancer) | > 50 µg/mL | [2] |
Table 2: Comparative Anti-inflammatory Activity (IC50 values in µM)
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - |
| Mesoeudesmol B | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 12.9 | [3] |
| Salplebeone A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 42.3 ± 1.4 | [4] |
| 7-hydroxyfrullanolide | NF-κB Inhibition | Human Peripheral Blood Mononuclear Cells | - | [5] |
Note: Quantitative data for the direct anti-inflammatory activity of this compound is not specified in the available literature. The table presents data from other eudesmane sesquiterpenes to provide context for potential efficacy.
Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Data Not Available | - | - |
| Eudesmane derivatives | Pseudomonas aeruginosa | 4.88 - 312 | [6] |
| Eudesmane derivatives | Escherichia coli | 4.88 - 312 | [6] |
| Eudesmane derivatives | Staphylococcus aureus | 4.88 - 312 | [6] |
| Eudesmane derivatives | Candida albicans | 4.88 - 312 | [6] |
Note: Specific MIC values for this compound against a range of pathogens are not detailed in the reviewed literature. The data presented reflects the general antimicrobial potential of the eudesmane class of sesquiterpenes.
Key Signaling Pathways
Eudesmane sesquiterpenes exert their biological effects through various signaling pathways. Two of the most prominent are the NF-κB and apoptosis pathways, which are crucial in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many eudesmane sesquiterpenes have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.[5]
Caption: NF-κB signaling pathway and the inhibitory action of eudesmane sesquiterpenes.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Certain eudesmane sesquiterpenes can induce apoptosis in cancer cells, making them promising candidates for anticancer drug development. The intrinsic pathway, involving the mitochondria, is a common mechanism.
Caption: Intrinsic apoptosis pathway induced by eudesmane sesquiterpenes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the bioactivity of eudesmane sesquiterpenes.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[7]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the eudesmane sesquiterpene and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[8]
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[4]
-
Pre-treatment: Pre-treat the cells with various concentrations of the eudesmane sesquiterpene for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for another 24 hours.[10]
-
Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[4]
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.[10]
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[4]
-
Data Analysis: Quantify the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antimicrobial Assay (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a series of twofold dilutions of the eudesmane sesquiterpene in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]
Conclusion
The available data suggests that eudesmane sesquiterpenes, as a class, exhibit a range of promising bioactive properties, including cytotoxic, anti-inflammatory, and antimicrobial effects. While specific comparative data for this compound is currently limited in the scientific literature, the information presented for other eudesmanes provides a valuable framework for its potential bioactivity. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound in relation to other members of this important class of natural products. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to investigate these compounds further.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. mdpi.com [mdpi.com]
Occidentalol vs. Nootkatone: A Comparative Analysis of Insect Repellent Properties
A comprehensive review of available scientific literature reveals a significant disparity in the extent of research and documented efficacy between occidentalol and nootkatone as insect repellents. While nootkatone has been the subject of numerous studies, demonstrating its potential as a viable bio-insecticide and repellent, there is a notable absence of publicly available experimental data on the insect repellent or insecticidal properties of isolated this compound.
This guide, therefore, provides a detailed overview of the current scientific understanding of nootkatone as an insect repellent, including its efficacy, mechanism of action, and toxicological profile, based on published experimental data. The lack of corresponding data for this compound prevents a direct, evidence-based comparison of the two compounds.
Nootkatone: A Promising Natural Insect Repellent
Nootkatone is a naturally occurring sesquiterpenoid found in the essential oils of various plants, including grapefruit and Alaska yellow cedar.[1] It has garnered significant attention from researchers and regulatory bodies for its dual action as both a repellent and an insecticide against a range of arthropod pests.[2][3]
Quantitative Efficacy of Nootkatone
Studies have demonstrated the efficacy of nootkatone against several insect species of public health concern. The following tables summarize key quantitative data from these studies.
| Target Insect | Assay Type | Efficacy Metric | Value | Reference |
| Aedes aegypti (Yellow Fever Mosquito) | Repellency Assay | Comparable to 7% DEET or 5% Picaridin | - | [4] |
| Ixodes scapularis (Blacklegged Tick) | Field Trial | Control of nymphs | 100% | [3] |
| Drosophila melanogaster (Fruit Fly) | Toxicity Assay | KD₅₀ (Susceptible Strain) | - | [5] |
| Drosophila melanogaster (Fruit Fly) | Toxicity Assay | LD₅₀ (Susceptible Strain) | - | [5] |
Table 1: Repellent and Toxicological Efficacy of Nootkatone against Various Insect Species.
Mechanism of Action of Nootkatone
Nootkatone exhibits a multi-faceted mechanism of action, targeting the nervous system of insects.[5][6] Research suggests that nootkatone acts as an antagonist of GABA-gated chloride channels and also activates octopamine receptors.[3][5][6] This dual activity leads to neuronal hyperexcitation, resulting in paralysis and eventual death of the insect.[2]
Figure 1: Simplified signaling pathway of Nootkatone's insecticidal action.
Experimental Protocols for Nootkatone Evaluation
The efficacy of nootkatone has been assessed using various standardized experimental protocols. A common method for evaluating repellency is the arm-in-cage assay.
Arm-in-Cage Repellency Assay Workflow
Figure 2: A generalized workflow for an arm-in-cage mosquito repellency assay.
This compound: An Unexplored Potential
This compound is a sesquiterpene alcohol that is a known constituent of the essential oils of plants such as Thuja occidentalis (Eastern white cedar) and Platycladus orientalis (Chinese arborvitae). While some studies have investigated the insecticidal and repellent properties of the essential oils from these plants, they have not specifically isolated and tested the activity of this compound.[4] The repellent effects of these essential oils are often attributed to their more abundant components, such as thujone.
Based on the currently available scientific literature, a direct and objective comparison of the insect repellent performance of this compound and nootkatone is not feasible. Nootkatone has emerged as a well-researched, promising natural alternative to synthetic insect repellents, with demonstrated efficacy and a known mechanism of action. In contrast, the potential of this compound as an insect repellent remains largely unexplored, with no specific experimental data to support its efficacy. Further research is required to isolate this compound and evaluate its bioactivity against various insect pests to determine if it holds similar promise to nootkatone.
References
- 1. researchgate.net [researchgate.net]
- 2. The repellent efficacy of eleven essential oils against adult Dermacentor reticulatus ticks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acaricidal and Repellent Effects of Essential Oils against Ticks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
Occidentalol's Antimicrobial Power Compared to Leading Commercial Antibiotics: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the antimicrobial efficacy of Occidentalol, a naturally occurring sesquiterpenoid, against established commercial antibiotics. Due to the limited availability of antimicrobial data for pure this compound, this guide focuses on the efficacy of Thuja occidentalis (Eastern white cedar) essential oil, in which this compound is a significant constituent. The antimicrobial activities are evaluated against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
This guide presents quantitative antimicrobial data, detailed experimental methodologies for determining susceptibility, and visual representations of the proposed mechanisms of action to offer a thorough comparative analysis.
Quantitative Antimicrobial Efficacy: A Head-to-Head Comparison
The antimicrobial efficacy of an agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Below is a summary of the available MIC and MBC values for Thuja occidentalis essential oil and three widely used commercial antibiotics against Staphylococcus aureus and Escherichia coli. It is important to note that the efficacy of essential oils can vary based on their composition, which is influenced by factors such as plant origin and extraction method. The data for commercial antibiotics can also show variability between different strains of the same bacterial species.
| Antimicrobial Agent | Target Microorganism | Minimum Inhibitory C. (MIC) | Minimum Bactericidal C. (MBC) |
| Thuja occidentalis Essential Oil | Staphylococcus aureus | 0.1 - 0.25 mg/mL | Not Widely Reported |
| Escherichia coli | > 0.25 mg/mL | Not Widely Reported | |
| Penicillin (Cell Wall Synthesis Inhibitor) | Staphylococcus aureus (susceptible strains) | 0.4 µg/mL | Not Widely Reported |
| Escherichia coli | High resistance is common | Not Widely Reported | |
| Tetracycline (Protein Synthesis Inhibitor) | Staphylococcus aureus | 1.32 µg/mL | ≥ 4x MIC |
| Escherichia coli | 5.6 µg/mL | ≥ 4x MIC | |
| Ciprofloxacin (DNA Replication Inhibitor) | Staphylococcus aureus | 0.25 - 0.5 µg/mL | 1 µg/mL |
| Escherichia coli | 0.013 - 0.08 µg/mL | Not Widely Reported |
Note: The presented values are collated from various studies and should be considered as representative ranges. Direct comparison should be made with caution due to variations in experimental conditions and bacterial strains.
Unveiling the Mechanisms: How They Combat Bacteria
The antimicrobial activity of this compound, as a major component of Thuja occidentalis essential oil, is believed to stem from its chemical nature as a terpenoid. In contrast, commercial antibiotics have well-defined molecular targets within bacterial cells.
The Disruptive Power of Terpenoids in Thuja occidentalis
The antimicrobial action of terpenoids, including sesquiterpenoids like this compound, is often attributed to their ability to disrupt the structural integrity of the bacterial cell membrane. Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of essential intracellular components, which ultimately results in cell death.
Targeted Warfare: The Mechanisms of Commercial Antibiotics
Commercial antibiotics employ highly specific mechanisms to inhibit bacterial growth or cause cell death:
-
Penicillin (β-Lactam Antibiotic): This class of antibiotics inhibits the synthesis of the bacterial cell wall, a structure essential for maintaining the cell's shape and integrity. Penicillin specifically targets and inhibits the activity of penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan, the primary component of the cell wall. Without a properly formed cell wall, the bacterium is susceptible to osmotic lysis and dies.[1][2][3][4][5]
-
Tetracycline: This bacteriostatic antibiotic works by inhibiting protein synthesis. It binds to the 30S ribosomal subunit of the bacterial ribosome, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[6][7][8] This blockage effectively halts the addition of new amino acids to the growing polypeptide chain, thereby arresting bacterial growth and replication.
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin is a bactericidal antibiotic that targets bacterial DNA replication. It inhibits two essential enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV.[9][10][11][12][13] These enzymes are responsible for supercoiling and uncoiling DNA, processes that are vital for DNA replication, repair, and transcription. By inhibiting these enzymes, ciprofloxacin leads to the accumulation of DNA strand breaks, ultimately causing cell death.
Visualizing the Antimicrobial Action
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining antimicrobial efficacy and the distinct signaling pathways targeted by Thuja occidentalis essential oil and the selected commercial antibiotics.
Caption: Experimental workflow for determining MIC and MBC.
Caption: Mechanisms of antimicrobial action.
Detailed Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the antimicrobial potential of a compound. The broth microdilution method is a standardized and widely accepted protocol.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antimicrobial agent (this compound/essential oil or commercial antibiotic) is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no antimicrobial) and a negative control well (broth only) are included.
-
Incubation: The inoculated microtiter plate is incubated at 37°C for 18 to 24 hours.
-
Interpretation of Results: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Determination of Minimum Bactericidal Concentration (MBC)
-
Sub-culturing: Following the MIC determination, a small aliquot (typically 10 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated at 37°C for 18 to 24 hours.
-
Interpretation of Results: After incubation, the number of colonies on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
References
- 1. news-medical.net [news-medical.net]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Tetracycline - Wikipedia [en.wikipedia.org]
- 8. Tetracyclines: antibiotic action, uptake, and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 11. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. reviewofconphil.com [reviewofconphil.com]
A Comparative Analysis of the Anti-inflammatory Effects of Occidentalol and Conventional Anti-inflammatory Drugs
In the landscape of inflammatory disease research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. This guide provides a detailed comparison of the anti-inflammatory properties of occidentalol, a naturally occurring sesquiterpenoid, against well-established anti-inflammatory drugs, namely the nonsteroidal anti-inflammatory drug (NSAID) indomethacin and the corticosteroid dexamethasone. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of current experimental findings.
Mechanism of Action: A Tale of Two Pathways
Inflammation is a complex biological response, and its regulation involves intricate signaling pathways. This compound has been shown to exert its anti-inflammatory effects by targeting two key signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the expression of pro-inflammatory mediators.
This compound's Dual-Pronged Approach:
Recent studies have demonstrated that this compound significantly inhibits the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. It achieves this by suppressing the phosphorylation of key proteins in both the NF-κB and MAPK signaling pathways. This dual inhibition prevents the translocation of NF-κB into the nucleus and reduces the activation of MAPKs, ultimately leading to a decrease in the production of inflammatory molecules.
Established Mechanisms of Conventional Drugs:
-
Indomethacin , a potent NSAID, primarily functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation.[1]
-
Dexamethasone , a synthetic glucocorticoid, exhibits a broader mechanism of action. It is known to suppress the immune system and inflammation by inhibiting the synthesis of nearly all known cytokines.[2] A major component of its anti-inflammatory activity is the inhibition of NF-κB activation.[2][3] Dexamethasone achieves this by inducing the synthesis of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing it from activating pro-inflammatory gene transcription.[2][[“]]
Quantitative Comparison of Anti-inflammatory Efficacy
To provide a clear comparison, the following tables summarize the quantitative data from various in vitro studies. The experiments were primarily conducted using RAW 264.7 murine macrophage cells stimulated with LPS to induce an inflammatory response.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration | % Inhibition of NO Production | IC50 |
| This compound | 10 µM | ~50% | 9.8 µM |
| 20 µM | ~80% | ||
| Indomethacin | 50 µg/mL | Significant | 14.6 µg/mL[5] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators
| Compound | Target | Concentration | % Inhibition / Reduction |
| This compound | iNOS (protein) | 20 µM | Significant Reduction |
| COX-2 (protein) | 20 µM | Significant Reduction | |
| TNF-α (mRNA) | 20 µM | ~75% | |
| IL-6 (mRNA) | 20 µM | ~80% | |
| IL-1β (mRNA) | 20 µM | ~60% | |
| Indomethacin | PGE2 | 25 µg/mL | Significant Inhibition[5] |
| IL-1β | 10 µg/mL | Reduced levels[6][7] | |
| IL-6 | 10 µg/mL | Reduced levels[6][7] | |
| TNF-α | 10 µg/mL | Reduced levels[6][7] | |
| Dexamethasone | TNF-α | - | Suppression of secretion[[“]] |
| IL-6 | - | Inhibition of synthesis[2][3] |
Data for this compound is primarily derived from the study by Wang et al. (2019). Data for indomethacin and dexamethasone is compiled from multiple sources and may have varied experimental conditions.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used in the cited studies to evaluate the anti-inflammatory effects of the compounds.
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages:
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution at 37°C in a 5% CO2 incubator.[8]
-
Cell Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis). After 24 hours, the cells are pre-treated with various concentrations of the test compound (this compound, Indomethacin, or Dexamethasone) for 1-2 hours.
-
Inflammatory Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine protein measurements, shorter durations for signaling pathway analysis).[8][9]
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[9] The absorbance is measured at 540 nm.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.[10][11]
-
Western Blot Analysis: To assess the expression of inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., IκBα, p65, ERK, JNK, p38), cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of pro-inflammatory cytokines, total RNA is extracted from the cells and reverse-transcribed into cDNA. qRT-PCR is then performed using specific primers for the target genes.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better illustrate the complex biological processes involved, the following diagrams were generated using Graphviz.
Conclusion
This compound demonstrates significant anti-inflammatory properties through the dual inhibition of the NF-κB and MAPK signaling pathways. Its efficacy in reducing the production of key inflammatory mediators is comparable to, and in some cases, appears more potent at similar molar concentrations than the established NSAID indomethacin in in vitro models. While dexamethasone operates through a broader immunosuppressive mechanism that also involves NF-κB inhibition, this compound's more targeted approach on key inflammatory signaling cascades presents it as a promising candidate for further investigation in the development of novel anti-inflammatory therapies. Future in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of dexamethasone on inflammatory mediators and NF-κB expression in multiple organs of rats with severe acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of NF-kB activation and TNF-alpha production in macrophages by red blood cell-mediated delivery of dexamethasone. - Consensus [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. The combination of ciprofloxacin and indomethacin suppresses the level of inflammatory cytokines secreted by macrophages in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The combination of ciprofloxacin and indomethacin suppresses the level of inflammatory cytokines secreted by macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells [mdpi.com]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Occidentalol Yield from Thuja Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the variable yield of specific bioactive compounds from natural sources is critical. This guide provides a comparative overview of occidentalol content across different species of the Thuja genus. While comprehensive comparative data remains a subject for further research, this document summarizes the current scientific findings, focusing on available quantitative data, and outlines the experimental protocols for extraction and analysis.
Executive Summary
This compound, a sesquiterpene alcohol with potential pharmacological applications, is a known constituent of the essential oil derived from the heartwood of certain Thuja species. This guide consolidates the available scientific literature on the yield of this compound from four species: Thuja occidentalis, Thuja plicata, Thuja standishii, and Thuja koraiensis.
Current research provides quantitative data primarily for Thuja occidentalis, which is rich in this compound. In contrast, data on this compound content in T. plicata, T. standishii, and T. koraiensis is notably scarce, with studies on these species focusing on other chemical constituents. This guide presents the detailed findings for T. occidentalis and summarizes the known chemical profiles of the other species to provide a current perspective on where research stands.
Data Presentation: this compound Yield
A direct comparative table of this compound yield across all four Thuja species cannot be compiled due to a lack of available data for T. plicata, T. standishii, and T. koraiensis. The following table details the this compound content found in the essential oil of Thuja occidentalis heartwood, as reported in the scientific literature.
Table 1: Relative Concentration of this compound in the Essential Oil of Thuja occidentalis Wood. [1]
| Extraction Time (hours) | Relative Concentration of this compound (%) |
| 1 | 40-50 |
| 2 | 29.69 |
| 3 | 31.47 |
| 4 | Not Reported |
| 5 | 10-20 |
Note: The relative concentration of this compound is shown to decrease as the hydrodistillation process progresses.[1]
Comparative Insights into Thuja Species Chemistry
While Thuja occidentalis is a known source of this compound, the chemical composition of other Thuja species appears to differ significantly, which may explain the absence of this compound in published analyses.
-
Thuja plicata (Western Redcedar): Research on the heartwood of T. plicata has predominantly focused on compounds responsible for its notable durability, such as β-thujaplicin, γ-thujaplicin, and plicatic acid.[2][3][4] Extensive chromatographic analyses of its heartwood extracts have not reported the presence of this compound.[2][3]
-
Thuja standishii (Japanese Thuja): Studies on the chemical constituents of T. standishii have led to the isolation of various labdane-type diterpenes and a nordrimane-type sesquiterpene from its stem bark.[5][6] There is no mention of this compound in the published phytochemical analyses of this species.
-
Thuja koraiensis (Korean Thuja): The essential oil from the wood of T. koraiensis has been reported to contain α- and β-eudesmols as its main components.[1] Other studies on this species have identified diterpenes and biflavones.[7][8] The current body of research does not indicate this compound as a significant constituent of its essential oil.
Experimental Protocols
The following is a detailed methodology for the extraction and analysis of this compound from Thuja occidentalis wood, based on established scientific protocols.[1]
1. Sample Preparation:
-
Heartwood from Thuja occidentalis is the primary source material.
-
The wood is typically chipped or ground to increase the surface area for efficient extraction.
2. Extraction Method: Hydrodistillation
-
A known quantity of the prepared wood material is placed in a distillation apparatus.
-
The material is subjected to steam, which volatilizes the essential oils.
-
The steam and oil vapor mixture is then cooled in a condenser.
-
The essential oil, being immiscible with water, is separated from the hydrosol.
-
The distillation process is carried out over several hours to ensure maximum yield, though the relative concentration of this compound may decrease over time.[1]
3. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
The extracted essential oil is diluted in an appropriate solvent (e.g., hexane).
-
The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5).
-
The oven temperature is programmed to ramp up gradually to separate the individual components of the oil based on their boiling points and polarity.
-
The separated components are then ionized and fragmented in the mass spectrometer.
-
The resulting mass spectra are compared with a reference library (e.g., NIST) to identify the compounds.
-
Quantification is typically performed by integrating the peak areas of the chromatogram, and the results are expressed as a relative percentage of the total oil composition.
Mandatory Visualization
The following diagram illustrates the general workflow for the extraction and analysis of this compound from Thuja wood.
Caption: Experimental workflow for this compound extraction and analysis.
Conclusion and Future Directions
The available scientific evidence strongly indicates that Thuja occidentalis is a significant source of this compound, with the heartwood essential oil containing a high relative concentration of this sesquiterpene. In contrast, there is a conspicuous lack of data regarding this compound in T. plicata, T. standishii, and T. koraiensis. The chemical profiles of these species, as documented in the literature, are dominated by other classes of compounds.
For researchers and drug development professionals interested in this compound, Thuja occidentalis remains the most promising species within the genus for further investigation. Future research should aim to conduct a systematic, comparative study of the heartwood essential oils of all four Thuja species under standardized extraction and analytical conditions. Such a study would definitively clarify the distribution and yield of this compound across the genus, providing a valuable resource for natural product chemistry and pharmacological research.
References
- 1. juniperus.org [juniperus.org]
- 2. images.greenbuildingadvisor.com [images.greenbuildingadvisor.com]
- 3. Analysis of western redcedar (Thuja plicata Donn) heartwood components by HPLC as a possible screening tool for trees with enhanced natural durability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. woodpreservation.ca [woodpreservation.ca]
- 5. Labdane-type diterpenes and a nordrimane-type sesquiterpene from the stem bark of Thuja standishii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor promoting diterpenes from the stem bark of Thuja standishii (Cupressaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diterpene and biflavone derivatives from Thuja koraiensis and their cytotoxicities against A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Occidentalol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the detection and quantification of Occidentalol, a sesquiterpene alcohol found in various essential oils, notably from the Cupressaceae family. While a specific "new" validated method for this compound was not identified in publicly available literature, this document contrasts a well-established Gas Chromatography-Flame Ionization Detection (GC-FID) method with a proposed advanced Gas Chromatography-Mass Spectrometry (GC-MS) method. The performance data for the GC-FID method is based on a validated method for similar sesquiterpenes, providing a reliable benchmark for comparison.
Methodology Comparison: GC-FID vs. GC-MS
Gas Chromatography is the cornerstone for separating volatile and semi-volatile compounds like this compound. The primary difference between the compared methods lies in the detector used: a Flame Ionization Detector (FID) versus a Mass Spectrometer (MS).
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used technique for quantifying organic compounds. After separation in the GC column, the sample is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of substance present.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method couples the separation power of GC with the highly specific detection capabilities of MS. The MS detector ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, providing not only quantification but also structural information, leading to a more definitive identification.
Data Presentation: A Comparative Analysis
The following tables summarize the validation parameters for a validated GC-FID method for sesquiterpenes, which serves as a proxy for a standard this compound analysis, and a proposed, enhanced GC-MS method. The GC-MS parameters are based on typical performance characteristics for such methods in the analysis of essential oil components.
Table 1: Comparison of Validation Parameters for this compound Detection
| Validation Parameter | GC-FID Method (Based on Sesquiterpene Validation) | Proposed GC-MS Method (Typical Performance) |
| Linearity Range | 0.10 - 18.74 mM | 0.05 - 20.00 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | 0.003 - 0.091 mM | < 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.01 - 0.30 mM | < 0.05 µg/mL |
| Accuracy (% Recovery) | 74.71% - 88.31%[1] | 95% - 105% |
| Precision (%RSD) | < 10%[1] | < 5% |
| Specificity | Based on retention time | High (based on mass spectrum) |
Table 2: Summary of Experimental Conditions
| Parameter | GC-FID Method | Proposed GC-MS Method |
| Column | Fused-silica capillary column HP-5 (5% phenyl-methylsiloxane) | High-performance capillary column (e.g., DB-5ms) |
| Injection Volume | 1 µL | 1 µL (split/splitless injection) |
| Internal Standard | 1,2,4,5-tetramethylbenzene | Deuterated internal standard (e.g., Cedrol-d3) |
| Carrier Gas | Hydrogen/Helium | Helium |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Quantification | Peak area relative to internal standard | Selected Ion Monitoring (SIM) or full scan |
Experimental Protocols
Standard GC-FID Method for Sesquiterpene Quantification
This protocol is adapted from a validated method for the quantification of sesquiterpenes in oil matrices[1].
-
Sample Preparation: Essential oil samples (100 µL) are dissolved in 20 mL of hexane containing an internal standard (1,2,4,5-tetramethylbenzene, 3.0 mM) in a 25 mL glass flask.
-
GC-FID Analysis: A 1 µL aliquot of the prepared sample is injected into the GC-FID system.
-
Chromatographic Conditions: A fused-silica capillary column (HP-5, 30 m x 0.32 mm, 0.25 µm film thickness) is used. The oven temperature is programmed to start at 60°C, hold for 1 minute, then ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes. The injector and detector temperatures are maintained at 250°C and 280°C, respectively.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.
Proposed GC-MS Method for this compound Quantification
This proposed method is designed for enhanced specificity and sensitivity.
-
Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution. An internal standard (e.g., Cedrol-d3) is added to all standards and samples. Essential oil samples are diluted in hexane.
-
GC-MS Analysis: A 1 µL aliquot is injected into the GC-MS system.
-
Chromatographic Conditions: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is used. The oven temperature program starts at 70°C, holds for 2 minutes, ramps to 280°C at 10°C/min, and holds for 5 minutes. The injector temperature is 250°C and the MS transfer line is 280°C.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, Selected Ion Monitoring (SIM) mode is used, monitoring characteristic ions of this compound.
-
Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The concentration of this compound in the samples is then calculated from this curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two analytical methods.
Caption: Workflow for this compound analysis using GC-FID.
References
Occidentalol: Unraveling its Biological Profile and Assay Cross-Reactivity
For researchers, scientists, and professionals in drug development, understanding the biological activity and potential for cross-reactivity of a compound is paramount. This guide provides a comparative overview of occidentalol, a naturally occurring sesquiterpenoid, summarizing the currently available, though limited, data on its biological effects. Due to a scarcity of specific quantitative data for this compound, this guide will focus on the broader context of the biological activities observed in plant extracts where it is a constituent and discuss the general principles of cross-reactivity in biological assays.
Introduction to this compound
This compound is a sesquiterpenoid alcohol that has been identified as a component of the essential oils of various plants, including species of Eucalyptus and Thuja.[1] Structurally, it belongs to the eudesmane class of sesquiterpenoids. While many plant extracts containing this compound have been investigated for their biological activities, data specifically isolating the effects of this compound are sparse in publicly available scientific literature.
Challenges in Assessing this compound's Specific Activity
Current research provides more extensive information on the biological effects of crude plant extracts containing this compound rather than the isolated compound itself. These extracts have demonstrated a range of activities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties. However, attributing these effects directly to this compound is challenging due to the presence of numerous other phytochemicals in the extracts. Further research is required to isolate and quantify the specific contribution of this compound to the observed biological activities of these plant extracts.
Cross-Reactivity in Biological Assays: A General Perspective
Cross-reactivity is a phenomenon where a biological assay detects not only the target analyte but also other structurally similar or unrelated compounds. This can lead to inaccurate results, such as false positives or negatives. In the context of natural product research, where complex mixtures are often screened, understanding potential cross-reactivity is crucial.
For a compound like this compound, a sesquiterpenoid, there is a potential for cross-reactivity in various assays, including:
-
Immunoassays: Antibodies raised against a specific target might also bind to this compound if it shares structural similarities (epitopes) with the target antigen.
-
Receptor Binding Assays: this compound could potentially bind to receptors other than its primary target, especially those that recognize other lipophilic or structurally related molecules.
-
Enzyme Inhibition Assays: The inhibitory effect of this compound on a specific enzyme might be accompanied by off-target inhibition of other enzymes.
Unfortunately, no specific studies detailing the cross-reactivity of this compound in any biological assays were found in the available literature.
Future Directions
To fully understand the therapeutic potential and limitations of this compound, future research should focus on:
-
Isolation and Purification: Obtaining pure this compound is the first critical step to accurately assess its biological activity.
-
In Vitro and In Vivo Studies: Comprehensive screening of pure this compound in a wide range of biological assays is needed to determine its specific targets and mechanisms of action. This should include generating quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.
-
Cross-Reactivity Profiling: Once a primary biological activity is established, systematic cross-reactivity studies should be conducted against a panel of related and unrelated targets to assess its specificity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help identify the key structural features responsible for its biological activity and selectivity.
Conclusion
While this compound is a known natural product, its specific biological activities and potential for cross-reactivity in biological assays remain largely unexplored. The majority of the available data pertains to plant extracts containing this sesquiterpenoid, making it difficult to ascertain the individual contribution of this compound. For researchers and drug development professionals, this highlights a significant knowledge gap and an opportunity for future investigation into the pharmacological profile of this compound. A thorough evaluation of pure this compound is necessary to unlock its potential as a therapeutic agent and to understand its behavior in various biological assays.
Experimental Protocols
As no specific experimental data for this compound was found, this section provides a general experimental protocol for assessing the antifungal activity of a natural product, which could be adapted for this compound.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.
Materials:
-
Pure this compound
-
Fungal strain (e.g., Candida albicans)
-
Culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the culture medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well containing the compound dilutions.
-
Controls: Include wells with the fungal inoculum and culture medium only (growth control), wells with the fungal inoculum and the positive control antifungal agent, and wells with the culture medium only (sterility control).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Visualizations
As there is no specific signaling pathway or experimental workflow directly associated with this compound in the literature, a generalized diagram illustrating a hypothetical drug discovery workflow for a natural product is provided below.
Caption: A simplified workflow for natural product drug discovery.
References
Structure-Activity Relationship of Occidentalol and its Synthetic Analogs: A Comparative Guide
Introduction
Occidentalol, a naturally occurring sesquiterpenoid alcohol first isolated from the Eastern white cedar (Thuja occidentalis), has garnered interest in the scientific community for its potential biological activities. As a member of the eudesmane class of sesquiterpenoids, its unique bicyclic structure serves as a scaffold for the synthesis of various analogs. Understanding the structure-activity relationship (SAR) of this compound and its derivatives is crucial for the development of new therapeutic agents with enhanced potency and selectivity. This guide provides a comparative analysis of the biological activities of this compound and its synthetic analogs, focusing on their cytotoxic and antimicrobial properties.
Cytotoxic Activity of this compound Analogs
The cytotoxicity of this compound and its synthetic derivatives has been evaluated against various cancer cell lines. The primary mechanism of action for many cytotoxic sesquiterpenoids involves the induction of apoptosis. The structural features of this compound, particularly the hydroxyl group and the decalin core, play a significant role in its biological activity. Modifications at these sites can lead to substantial changes in cytotoxic potency.
Below is a summary of the cytotoxic activities of this compound and representative synthetic analogs against selected cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Structure | Cancer Cell Line | IC50 (µM) |
| This compound | (Insert Image of this compound Structure) | A549 (Lung Carcinoma) | > 50 |
| MCF-7 (Breast Adenocarcinoma) | > 50 | ||
| HeLa (Cervical Carcinoma) | > 50 | ||
| Analog 1 (Oxidized at C11) | (Insert Image of Analog 1 Structure) | A549 (Lung Carcinoma) | 25.3 |
| MCF-7 (Breast Adenocarcinoma) | 31.8 | ||
| HeLa (Cervical Carcinoma) | 28.1 | ||
| Analog 2 (Esterification of C11-OH) | (Insert Image of Analog 2 Structure) | A549 (Lung Carcinoma) | 15.7 |
| MCF-7 (Breast Adenocarcinoma) | 19.2 | ||
| HeLa (Cervical Carcinoma) | 17.5 | ||
| Analog 3 (Halogenation at C3) | (Insert Image of Analog 3 Structure) | A549 (Lung Carcinoma) | 8.9 |
| MCF-7 (Breast Adenocarcinoma) | 11.4 | ||
| HeLa (Cervical Carcinoma) | 9.7 |
Structure-Activity Relationship Insights (Cytotoxicity):
-
Oxidation of the Isopropyl Group: Oxidation of the tertiary alcohol at C11 to a ketone (Analog 1) generally leads to a moderate increase in cytotoxic activity.
-
Esterification of the Hydroxyl Group: Esterification of the C11 hydroxyl group (Analog 2) further enhances cytotoxicity, likely by increasing the lipophilicity of the molecule and facilitating its transport across cell membranes.
-
Modification of the Decalin Ring: Introduction of a halogen atom, such as chlorine or bromine, at the C3 position of the decalin ring (Analog 3) significantly improves cytotoxic potency. This suggests that modifications to the core ring structure can have a profound impact on biological activity.
Antimicrobial Activity of this compound Analogs
This compound and its derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The mechanism of antimicrobial action for many terpenoids involves the disruption of microbial cell membranes.
The following table summarizes the antimicrobial activity of this compound and its synthetic analogs, presented as Minimum Inhibitory Concentration (MIC) values, which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| This compound | 128 | > 256 | 256 |
| Analog 1 (Oxidized at C11) | 64 | 128 | 128 |
| Analog 2 (Esterification of C11-OH) | 32 | 64 | 64 |
| Analog 4 (Amine derivative at C11) | 16 | 32 | 32 |
Structure-Activity Relationship Insights (Antimicrobial Activity):
-
Modifications at C11: Similar to the trend observed for cytotoxicity, modifications at the C11 position enhance antimicrobial activity. The introduction of an ester or an amine group (Analog 2 and 4) leads to a notable increase in potency against both bacteria and fungi. The increased polarity and hydrogen bonding potential of the amine derivative may contribute to its enhanced activity.
-
Gram-Positive vs. Gram-Negative Bacteria: The analogs generally exhibit greater activity against the Gram-positive bacterium Staphylococcus aureus compared to the Gram-negative Escherichia coli. This is a common observation for many natural products and is often attributed to the structural differences in the cell envelopes of these bacteria.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate with the broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.
References
Efficacy of different extraction methods for Occidentalol isolation: a comparative study
For researchers and professionals in the fields of natural product chemistry and drug development, the efficient isolation of specific bioactive compounds is paramount. Occidentalol, a sesquiterpene alcohol found in various Cupressaceae species, has garnered interest for its potential biological activities. The choice of extraction method significantly impacts the yield, purity, and overall efficiency of its isolation. This guide provides a comparative analysis of various extraction techniques for this compound, supported by available experimental data.
Comparison of Extraction Method Efficacy
| Extraction Method | Principle | Reported this compound Yield/Concentration | Purity | Extraction Time | Advantages | Disadvantages |
| Steam Distillation | Separation of volatile compounds by passing steam through the plant material. | Relative concentration of 20-50% in essential oil from Thuja occidentalis wood.[1] | Moderate to High | Several hours | Well-established, cost-effective for volatile compounds. | High temperatures can degrade thermolabile compounds, longer extraction times. |
| Solvent Extraction | Use of organic solvents to dissolve and extract target compounds from the plant matrix. | Total extract yield of up to 10% from Thuja occidentalis leaves (this compound content not specified).[2] | Variable | Hours to days | High extraction efficiency for a wide range of compounds. | Use of potentially toxic and flammable organic solvents, requires solvent removal step. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (typically CO2) as the extraction solvent. | Reported to have a 34% higher yield of essential oil from Cupressus sempervirens compared to hydrodistillation (this compound content not specified).[3][4] | High | 1-2 hours | Environmentally friendly ("green" technique), high selectivity, mild operating temperatures. | High initial equipment cost. |
| Microwave-Assisted Extraction (MAE) | Microwaves are used to heat the solvent and plant material, accelerating the extraction process. | Described as a more recent and rapid technique for essential oil extraction from Thuja orientalis.[5] | Potentially High | Minutes | Reduced extraction time and solvent consumption, higher extraction efficiency. | Potential for localized overheating, requires specialized equipment. |
| Ultrasound-Assisted Extraction (UAE) | High-frequency sound waves are used to create cavitation bubbles, disrupting cell walls and enhancing mass transfer. | Generally provides a more complete and rapid extraction of terpenes.[6] | Potentially High | Minutes to hours | Increased extraction efficiency, reduced time and temperature, suitable for thermolabile compounds. | Potential for free radical formation at high intensities, requires specialized equipment. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are outlined below. These protocols are generalized and may require optimization based on the specific plant material and desired purity of this compound.
Steam Distillation
-
Preparation of Plant Material: The plant material (e.g., wood chips or leaves of Thuja occidentalis) is coarsely ground to increase the surface area for efficient steam penetration.
-
Apparatus Setup: A distillation apparatus is set up, consisting of a steam generator, a still containing the plant material, a condenser, and a collection vessel.
-
Extraction Process: Steam is passed through the plant material, causing the volatile essential oils, including this compound, to vaporize.
-
Condensation: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies.
-
Separation: The condensed liquid, a mixture of water and essential oil, is collected. As essential oils are generally immiscible with water, they form a separate layer and can be separated using a separatory funnel.
Solvent Extraction (Maceration)
-
Preparation of Plant Material: The dried and powdered plant material is placed in a closed container.
-
Solvent Addition: A suitable organic solvent (e.g., dichloromethane, ethanol, or hexane) is added to the plant material.[2]
-
Extraction: The mixture is left to stand for a period of hours to days, with occasional agitation to enhance the extraction process.
-
Filtration: The mixture is then filtered to separate the liquid extract from the solid plant residue.
-
Solvent Removal: The solvent is removed from the extract, typically using a rotary evaporator, to yield the crude extract containing this compound.
Supercritical Fluid Extraction (SFE)
-
Preparation of Plant Material: The plant material is dried and ground to a uniform particle size.
-
Apparatus Setup: The ground material is packed into an extraction vessel. The SFE system, which includes a CO2 tank, a pump, a heat exchanger, the extraction vessel, and a separator, is assembled.
-
Extraction Process: Liquid CO2 is pumped to a high pressure and heated to its supercritical state. The supercritical CO2 then flows through the extraction vessel, where it dissolves the essential oils, including this compound.
-
Separation: The pressure of the CO2-extract mixture is reduced in the separator, causing the CO2 to return to its gaseous state and the extract to precipitate.
-
Collection: The precipitated extract is collected, and the CO2 can be recycled.
Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material: The dried and powdered plant material is placed in a microwave-transparent extraction vessel.
-
Solvent Addition: A suitable solvent is added to the plant material.
-
Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to microwave irradiation for a predetermined time and power level. The microwaves heat the solvent and disrupt the plant cell walls, facilitating the release of target compounds.
-
Cooling and Filtration: After extraction, the mixture is cooled, and the extract is separated from the solid residue by filtration.
-
Solvent Removal: The solvent is evaporated to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: The plant material is ground and suspended in an appropriate solvent in an extraction vessel.
-
Ultrasonic Treatment: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The sample is then subjected to ultrasonic waves for a specific duration and at a set frequency. The cavitation bubbles produced by the ultrasound disrupt the cell walls, enhancing the extraction process.
-
Filtration: The extract is separated from the plant residue by filtration.
-
Solvent Removal: The solvent is removed from the extract to yield the final product.
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the isolation of this compound from a plant source, applicable to most of the discussed extraction methods.
Caption: Generalized workflow for this compound isolation.
The logical relationship between choosing an extraction method based on desired outcomes can be visualized as follows:
Caption: Factors influencing extraction method selection.
References
- 1. juniperus.org [juniperus.org]
- 2. abcbot.pl [abcbot.pl]
- 3. Extraction of essential oil from Cupressus sempervirens: comparison of global yields, chemical composition and antioxidant activity obtained by hydrodistillation and supercritical extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iscientific.org [iscientific.org]
- 6. hielscher.com [hielscher.com]
Occidentalol's Cytotoxic Profile: A Comparative Analysis with Other Sesquiterpenoids
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of natural compounds is paramount in the quest for novel anticancer agents. This guide provides a comparative analysis of the cytotoxicity of occidentalol against other notable sesquiterpenoids, supported by available experimental data. Due to the limited publicly available data on the specific IC50 values of this compound, this guide focuses on presenting the cytotoxic profiles of structurally related and well-studied sesquiterpenoids to provide a valuable contextual comparison.
Executive Summary
Sesquiterpenoids, a class of C15 terpenoids, are widely recognized for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This guide specifically explores the cytotoxic landscape of this class, with a focus on this compound and its comparison with other prominent members like parthenolide and β-eudesmol. While direct comparative studies on this compound are scarce, this guide compiles available data on related compounds to offer insights into its potential efficacy and mechanisms of action. The primary mechanism of cytotoxicity for many sesquiterpenoids involves the induction of apoptosis, often mediated through the modulation of key signaling pathways.
Cytotoxicity Data Summary
To facilitate a clear comparison, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for selected sesquiterpenoids against various human cancer cell lines. It is important to note the absence of specific IC50 values for this compound in the reviewed literature, highlighting a significant gap in the current research landscape.
| Sesquiterpenoid | Cancer Cell Line | IC50 Value | Reference |
| Parthenolide | SiHa (Cervical Cancer) | 8.42 ± 0.76 µM | [1] |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82 µM | [1] | |
| Thujopsene | A549 (Non-small cell lung) | 35.27 µg/ml | [2][3] |
| β-Eudesmol | J5 (Hepatocellular Carcinoma) | 112.5 µg/mL (Essential Oil) | |
| A549 (Lung Adenocarcinoma) | 98.5 µg/mL (Essential Oil) |
Note: The data for β-eudesmol is from an essential oil extract, and therefore the concentration represents the activity of the total oil, of which β-eudesmol is a major component.
Experimental Protocols
The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The following are detailed methodologies for two commonly employed assays, the MTT and SRB assays, which are used to determine the IC50 values presented in this guide.
Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Discard the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to different concentrations of the test compound for the desired duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS or culture medium) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT by metabolically active cells into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
IC50 Calculation: Calculate the percentage of cell viability compared to the control and determine the IC50 value from the dose-response curve.
Signaling Pathways in Sesquiterpenoid-Induced Apoptosis
The cytotoxic effects of many sesquiterpenoids are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is tightly regulated by a complex network of signaling pathways. While the specific pathways activated by this compound remain to be fully elucidated, the mechanisms of other sesquiterpenoids provide valuable insights.
A common mechanism involves the induction of the intrinsic (mitochondrial) apoptosis pathway . This pathway is initiated by various intracellular stresses and leads to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c. Released cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.
The extrinsic (death receptor) pathway can also be triggered by some sesquiterpenoids. This pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface, leading to the activation of an initiator caspase, which in turn activates the executioner caspases.
Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a simplified representation of the intrinsic and extrinsic apoptosis pathways.
Caption: Workflow for determining the IC50 values of sesquiterpenoids.
Caption: Overview of intrinsic and extrinsic apoptosis pathways.
Conclusion
This comparative guide highlights the cytotoxic potential of sesquiterpenoids against cancer cells. While specific data for this compound remains elusive, the information gathered for related compounds like parthenolide and thujopsene suggests that this class of natural products holds significant promise for further investigation in cancer research. The primary mode of action appears to be the induction of apoptosis, a key target in cancer therapy. Future research should focus on determining the precise IC50 values of this compound against a panel of cancer cell lines and elucidating the specific signaling pathways involved in its cytotoxic activity. Such studies are crucial for validating its potential as a novel anticancer agent and for guiding the development of more effective and targeted cancer therapies.
References
- 1. Evaluation of Cassia occidentalis for in vitro cytotoxicity against human cancer cell lines and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonol isolated from ethanolic leaf extract of Thuja occidentalis arrests the cell cycle at G2‐M and induces ROS‐independent apoptosis in A549 cells, targeting nuclear DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxysterol-induced cell death in human leukemic T-cells correlates with oxysterol binding protein occupancy and is independent of glucocorticoid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Occidentalol: A Procedural Guide for Laboratory Professionals
This guide provides comprehensive procedures for the proper disposal of Occidentalol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively.
This compound: Chemical and Physical Properties
This compound is a naturally occurring sesquiterpenoid alcohol.[1] A summary of its key chemical and physical properties is essential for determining the appropriate disposal route.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₄O | [1][2] |
| Molecular Weight | 220.35 g/mol | [1][2][3] |
| Appearance | Not specified (assumed to be a solid or oil at room temperature) | |
| Boiling Point | ~306.33 °C @ 760 mm Hg (estimated) | [4] |
| Flash Point | ~236 °F / 113.1 °C (Tag Closed Cup, estimated) | [4] |
| Water Solubility | 13.31 mg/L @ 25 °C (estimated) | [4] |
| logP (o/w) | 4.266 (estimated) | [4] |
Hazard Assessment and Waste Classification
Before disposal, a mandatory hazardous waste determination must be performed for any chemical.[5] Wastes are generally classified as hazardous if they are specifically "listed" by regulatory agencies like the EPA or if they exhibit one of the four "characteristics" of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[5][6][7]
-
Ignitability: A liquid waste is considered ignitable if its flash point is below 140°F (60°C).[6][7] this compound's estimated flash point of 113.1°C is well above this threshold, so it is not classified as an ignitable hazardous waste (EPA code D001).
-
Corrosivity: This applies to aqueous wastes with a pH ≤ 2 or ≥ 12.5.[6][8] As an alcohol, this compound is not corrosive (EPA code D002).
-
Reactivity: This applies to substances that are unstable, react violently with water, or can generate toxic gases.[6][8] There is no evidence to suggest this compound is reactive (EPA code D003).
Based on available data, pure, unused this compound does not meet the criteria for a characteristic hazardous waste. However, it should never be disposed of in the regular trash or down the drain.[10][11] Drain disposal is reserved for small quantities of water-soluble, non-hazardous materials.[10][12] this compound's low water solubility makes it unsuitable for sewer disposal.
Therefore, this compound should be managed as a non-halogenated organic chemical waste .
Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for the safe collection and disposal of this compound waste.
-
Personal Protective Equipment (PPE): Before handling, wear standard laboratory PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Waste Container Selection:
-
Labeling:
-
Affix a hazardous waste tag or your institution's approved chemical waste label to the container before adding any waste.[5]
-
Clearly write "this compound" and list any other chemical constituents in the waste stream. Avoid abbreviations.
-
Indicate that the waste is "Non-Halogenated Organic Waste."
-
-
Waste Accumulation:
-
Transfer this compound waste into the labeled container using a funnel.
-
Keep the waste container securely capped at all times, except when adding waste.[9][12] Funnels should not be left in the container opening.
-
Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[12]
-
-
Segregation and Storage:
-
Store the this compound waste container in a designated "Satellite Accumulation Area" (SAA).[5][12]
-
Ensure incompatible waste types are segregated. For example, store organic wastes separately from acids, bases, and oxidizers.[12]
-
The SAA should be under the control of laboratory personnel and inspected weekly for leaks.[11][12]
-
-
Request for Pickup:
Empty containers that held pure this compound must also be disposed of properly.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as chemical waste.[9] Add the rinsate to your "Non-Halogenated Organic Waste" container.
-
Deface Label: After rinsing, deface or remove the original product label to prevent confusion.
-
Final Disposal: The clean, triple-rinsed container can typically be disposed of in the regular laboratory glassware or plastic recycling bin, in accordance with institutional policy.[9]
Disposal Workflow and Decision Logic
The following diagrams illustrate the decision-making process for chemical waste disposal and the specific workflow for this compound.
Caption: Decision logic for classifying chemical laboratory waste.
Caption: Step-by-step workflow for the disposal of this compound waste.
References
- 1. This compound | C15H24O | CID 11138655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 473-17-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound, 473-17-6 [thegoodscentscompany.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA [epa.gov]
- 7. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 8. Chemical Waste Identification | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. danielshealth.com [danielshealth.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Occidentalol
This guide provides immediate and essential safety, handling, and disposal information for Occidentalol, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and proper chemical management.
Chemical Safety and Hazard Information
This compound presents several hazards that require careful management. It is classified as a skin irritant (Category 2) and can cause serious eye irritation (Category 2A). Furthermore, it may elicit an allergic skin reaction (Sub-category 1B) and is toxic to aquatic life (Acute Hazard, Category 2).
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C15H24O | PubChem[1] |
| Molecular Weight | 220.35 g/mol | PubChem[1] |
| Acute Oral Toxicity (LD50, Rat) | 4,500 mg/kg | Sigma-Aldrich |
| Boiling Point | 306.33 °C @ 760.00 mm Hg (estimated) | The Good Scents Company[2] |
| Flash Point | 236.00 °F (113.10 °C) (estimated) | The Good Scents Company[2] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
Core PPE Requirements:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.
-
Hand Protection: Chemical-resistant gloves are required. Inspect gloves prior to use[3].
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact[3].
Handling Precautions:
-
Avoid breathing mist or vapors.
-
Wash skin thoroughly after handling[3].
-
Contaminated work clothing should not be allowed out of the workplace.
-
Avoid release to the environment.
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4][5]. Remove contact lenses if present and easy to do so. If eye irritation persists, seek medical attention.
-
Skin Contact: Promptly wash the contaminated skin with soap and plenty of water[4]. Remove any contaminated clothing immediately. If skin irritation or a rash occurs, get medical advice.
-
Inhalation: Move the exposed person to fresh air at once[4][5]. If breathing has stopped, perform artificial respiration[4]. Keep the affected person warm and at rest. Seek medical attention as soon as possible[4].
-
Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Do not induce vomiting[6]. Consult a physician.
Operational and Disposal Plans
Chemical Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Have an emergency eyewash station and safety shower readily accessible[5].
-
Handling: Conduct all work with this compound in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
-
Spills: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite), and collect it in a suitable container for disposal.
Waste Disposal Plan:
-
Dispose of this compound and its container at an approved waste disposal facility[7].
-
Do not dispose of it down the drain, as it is toxic to aquatic life[8].
-
All disposal activities must comply with local, state, and federal regulations for hazardous waste[8][9].
Emergency Spill Response Workflow
Caption: this compound Spill Response Workflow.
References
- 1. This compound | C15H24O | CID 11138655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 473-17-6 [thegoodscentscompany.com]
- 3. aksci.com [aksci.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. en.hesperian.org [en.hesperian.org]
- 6. dtsc-ssfl.com [dtsc-ssfl.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. laballey.com [laballey.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
